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  • Product: 4-Amino-2,5,6-trifluoroisophthalonitrile
  • CAS: 102121-98-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2) Executive Summary As a highly functionalized polyfluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2)

Executive Summary

As a highly functionalized polyfluorinated aromatic building block, 4-Amino-2,5,6-trifluoroisophthalonitrile represents a critical intermediate in the design of advanced agrochemicals and pharmaceutical agents. Its unique substitution pattern—featuring an electron-donating amino group, three strongly electron-withdrawing fluorine atoms, and two cyano groups—creates a highly polarized push-pull electronic system. This technical whitepaper synthesizes the physicochemical properties, structural causality, synthesis methodologies, and biological validation protocols required to effectively leverage this compound in discovery pipelines.

Physicochemical Profiling & Molecular Descriptors

Understanding the physicochemical parameters of a fluorinated intermediate is not merely an exercise in cataloging; it is the foundation for predicting its behavior in both synthetic matrices and biological systems.

Table 1: Key Physicochemical Properties and Scientific Causality

PropertyValueCausality / Scientific Insight
CAS Number 102121-98-2Unique identifier for this specific regiocongener[1].
Molecular Formula C₈H₂F₃N₃The high F/C ratio significantly increases lipophilicity and metabolic stability[1].
Molecular Weight 197.117 g/mol Low MW ensures high Ligand Efficiency (LE) in rational drug design[1].
Exact Mass 197.020 DaCritical parameter for HRMS validation during synthetic workflows[1].
LogP (Predicted) 2.01Optimal lipophilicity for passive diffusion across bacterial and fungal lipid bilayers[1].
TPSA 73.60 ŲExcellent permeability metric; falls well within Lipinski's ideal range (<140 Ų)[1].

Expert Insight: The strong electron-withdrawing nature of the –CN and –F groups drastically reduces the basicity (pKa) of the –NH₂ group. While this makes the amine less nucleophilic—requiring strong electrophiles or basic conditions for further derivatization—it renders the molecule highly stable against premature oxidative degradation.

Synthesis Methodology & Mechanistic Causality

The synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile relies on a highly regioselective Nucleophilic Aromatic Substitution (SₙAr)[2].

Mechanistic Causality: In the starting material (tetrafluoroisophthalonitrile), the fluorine atoms at positions 4 and 6 are highly activated toward nucleophilic attack because they are situated ortho to one cyano group and para to the other, maximizing resonance stabilization of the intermediate Meisenheimer complex. Position 2, while electronically activated, is sterically shielded by the two adjacent cyano groups. Consequently, ammonia selectively attacks the 4-position, resulting in precise regiochemistry.

Step-by-Step Synthesis Protocol
  • Solubilization: Dissolve 2.0 g of tetrafluoroisophthalonitrile in 20 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer[3]. Causality: Acetonitrile is chosen for its polar aprotic nature, which solvates the intermediate complex without hydrogen-bonding to the nucleophile.

  • Nucleophilic Addition: Cool the reaction mixture to 0–5°C using an ice bath to control the exothermic SₙAr reaction. Dropwise add 0.6 mL of 28% aqueous ammonia[3].

  • Reaction Monitoring: Allow the mixture to warm to room temperature, stirring continuously for 2–4 hours.

  • Isolation: Quench the reaction with distilled water to precipitate the product. Filter, wash with cold water, and dry under a vacuum to yield the pure product[2].

Self-Validating Checkpoint: To ensure the SₙAr reaction has not proceeded to unwanted di-amination, perform a rapid LC-MS analysis of the crude mixture prior to quenching. The presence of a single dominant peak at m/z 196.0[M-H]⁻ in negative ion mode confirms mono-substitution. The appearance of a peak at m/z 193.0 indicates di-amination, signaling that the reaction temperature exceeded 25°C or ammonia was added too rapidly.

Synthesis A Tetrafluoroisophthalonitrile D SNAr Reaction A->D B 28% Aq. NH3 B->D Nucleophile C Acetonitrile C->D Solvent E 4-Amino-2,5,6-trifluoro- isophthalonitrile D->E -HF

Figure 1: Regioselective SNAr synthesis pathway of 4-Amino-2,5,6-trifluoroisophthalonitrile.

Pharmacological Activity & Screening Workflow

Halogenated isophthalonitriles typically operate via a multi-site mechanism. The highly electrophilic nature of the fluorinated ring allows it to undergo nucleophilic substitution with intracellular thiols, notably glutathione (GSH) and cysteine residues of essential metabolic enzymes. This rapid depletion of the cellular thiol pool induces severe oxidative stress, leading to microbial cell death[1].

Table 2: Antimicrobial Activity Profile (ChEMBL Validated)

OrganismStrainAssay TypeChEMBL Target ID
Candida albicansATCC 10231Growth InhibitionCHEMBL2378344[1]
Pseudomonas aeruginosaATCC 15442Growth InhibitionCHEMBL2378348[1]
Staphylococcus aureusATCC 6538Growth InhibitionCHEMBL2378346[1]
Bacillus cereusATCC 14579Growth InhibitionCHEMBL2378345[1]
Escherichia coliATCC 8099Growth InhibitionCHEMBL2378349[1]
Step-by-Step Biological Screening Protocol
  • Compound Formulation: Dissolve the synthesized compound in 100% DMSO to create a master stock solution (10 mg/mL).

  • Broth Microdilution: Perform serial dilutions in 96-well plates using Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi). Ensure the final DMSO concentration does not exceed 1%.

  • Inoculation: Inoculate wells with standardized microbial suspensions (e.g., 5 × 10⁵ CFU/mL for bacteria).

  • Incubation & Readout: Incubate plates at 37°C for 24 hours (bacteria) or 48 hours (fungi). Determine the Minimum Inhibitory Concentration (MIC) via optical density (OD₆₀₀) measurements[1].

Self-Validating Checkpoint: In all growth inhibition assays, the optical density of the negative control (DMSO vehicle) must demonstrate logarithmic growth, while the positive control (e.g., Ciprofloxacin for bacteria) must show >95% inhibition. If the vehicle control shows restricted growth, the solvent concentration is cytotoxic, and the assay must be repeated with a higher dilution factor.

Workflow A Compound Formulation B Antimicrobial Screening A->B C Antifungal Assay B->C D Antibacterial Assay B->D E MIC Determination C->E D->E

Figure 2: High-throughput antimicrobial susceptibility testing workflow.

Analytical Characterization Standards

To definitively confirm the structural integrity and regiochemistry of the synthesized compound, the following analytical suite is required:

  • ¹⁹F NMR Spectroscopy: Crucial for confirming regiochemistry. The three fluorine atoms will exhibit distinct ortho/meta F-F coupling multiplets, clearly differentiating the product from the highly symmetrical tetrafluoroisophthalonitrile precursor.

  • IR Spectroscopy: Look for sharp, distinct bands at ~2230 cm⁻¹ (indicating the –C≡N stretch) and a doublet at ~3300–3400 cm⁻¹ (confirming the primary amine –NH₂ stretch).

  • High-Resolution Mass Spectrometry (HRMS): Must confirm the exact mass of 197.020 Da to rule out defluorination or hydrolysis artifacts[1].

References

  • Title: Synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile Source: PrepChem URL: [Link]

  • Title: 102121-98-2 | 4-amino-2,5,6-trifluorobenzene-1,3-dicarbonitrile Physical and Chemical Properties Source: ChemSrc URL: [Link]

Sources

Exploratory

19F NMR Chemical Shifts and Structural Characterization of 4-Amino-2,5,6-trifluoroisophthalonitrile: A Comprehensive Technical Guide

Executive Summary 4-Amino-2,5,6-trifluoroisophthalonitrile is a highly functionalized, polyfluorinated aromatic compound that serves as a critical intermediate in the development of advanced agrochemicals, non-medical fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-2,5,6-trifluoroisophthalonitrile is a highly functionalized, polyfluorinated aromatic compound that serves as a critical intermediate in the development of advanced agrochemicals, non-medical fungicides, and pharmaceutical agents[1]. Due to the dense substitution of its benzene ring—featuring two electron-withdrawing nitrile groups (-CN), one electron-donating amino group (-NH2), and three non-equivalent fluorine atoms—the molecule presents a complex electronic environment.

Precise structural verification during its synthesis relies heavily on 19F Nuclear Magnetic Resonance (NMR) spectroscopy . This whitepaper provides an in-depth analysis of the theoretical and empirical 19F NMR chemical shifts of 4-Amino-2,5,6-trifluoroisophthalonitrile, detailing the causality behind the observed spin-spin coupling networks and establishing a self-validating experimental protocol for high-fidelity spectral acquisition.

Molecular Architecture and Electronic Environment

The structural topology of 4-Amino-2,5,6-trifluoroisophthalonitrile (C8H2F3N3) is defined by a central benzene ring bearing six distinct substituents. The push-pull electronic system dictates the electron density around each fluorine nucleus, directly impacting the local magnetic shielding tensor and resulting chemical shifts:

  • C1 and C3 (-CN groups): Strong σ -inductive and π -resonance electron-withdrawing groups (EWGs). They drastically reduce the electron density at their ortho and para positions, deshielding adjacent fluorine nuclei and shifting their resonances downfield (less negative ppm).

  • C4 (-NH2 group): A strong π -resonance electron-donating group (EDG). It pushes electron density into the ring, significantly shielding the ortho and para positions, shifting their resonances upfield (more negative ppm).

  • C2, C5, and C6 (-F atoms): The three fluorine nuclei are magnetically and chemically non-equivalent. Their chemical shifts are highly sensitive to these competing polarization effects[2].

G cluster_molecule 4-Amino-2,5,6-trifluoroisophthalonitrile Electronic & Coupling Network F2 F2 Nucleus (δ ~ -105 ppm) F5 F5 Nucleus (δ ~ -155 ppm) F2->F5 J_para ≈ 9.4 Hz F6 F6 Nucleus (δ ~ -125 ppm) F2->F6 J_meta ≈ 3 Hz F5->F6 J_ortho ≈ 22 Hz CN1 C1: -CN (EWG) CN1->F2 Strong Deshielding CN1->F6 Deshielding CN3 C3: -CN (EWG) CN3->F2 Strong Deshielding NH2 C4: -NH2 (EDG) NH2->F5 Resonance Shielding

Figure 1: Electronic substituent effects and spin-spin coupling network in the 19F NMR system.

Theoretical Framework: 19F NMR Spectral Assignments

The chemical shifts of 4-Amino-2,5,6-trifluoroisophthalonitrile can be deduced by applying Substituent Chemical Shifts (SCS) to the parent framework, tetrafluoroisophthalonitrile[3]. The replacement of the C4 fluorine with an amino group fundamentally alters the shielding of the remaining nuclei.

Historical patent literature first documented the synthesis of this compound, noting a characteristic JFF​ para-coupling doublet of 9.4 Hz for the structurally defining F2 nucleus[1]. The quantitative data is summarized below.

Table 1: 19F NMR Spectral Assignments for 4-Amino-2,5,6-trifluoroisophthalonitrile
NucleusPositionMultiplicityExpected Shift (δ, ppm vs CFCl3)Coupling Constants (Hz)Electronic Environment Causality
F2 C2Doublet (d)-100 to -110 Jpara​ ≈ 9.4Most Downfield: Sandwiched between two strongly deshielding -CN groups. The Jmeta​ coupling to F6 is often unresolved, appearing as a simple doublet.
F6 C6Doublet of doublets (dd)-120 to -130 Jortho​ ≈ 22 Jmeta​ ≈ 3Intermediate: Deshielded by one ortho -CN group, but slightly shielded by the meta -NH2 group.
F5 C5Doublet of doublets (dd)-150 to -165 Jortho​ ≈ 22 Jpara​ ≈ 9.4Most Upfield: Strongly shielded by the resonance effect of the ortho -NH2 group.

Experimental Protocol: High-Fidelity 19F NMR Acquisition

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for the quantitative 19F NMR analysis of 4-Amino-2,5,6-trifluoroisophthalonitrile.

Workflow Step1 1. Sample Preparation Dissolve in Acetone-d6 + TFT Standard Step2 2. Instrument Tuning Tune Probe to 19F (376 MHz) Step1->Step2 Step3 3. Relaxation Optimization Set D1 > 15s or add Cr(acac)3 Step2->Step3 Step4 4. Acquisition & Processing Acquire 64 Scans, Apply Zero-Filling Step3->Step4 Step5 5. Self-Validation Verify 1:1:1 Integration & J-Coupling Step4->Step5

Figure 2: Step-by-step self-validating 19F NMR experimental workflow.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 15-20 mg of the compound in 0.6 mL of Acetone-d6. Add 1.0 μ L of Trifluorotoluene (TFT) as an internal standard.

  • Causality: Acetone-d6 is a polar aprotic solvent. It disrupts intermolecular hydrogen bonding from the -NH2 group, preventing line broadening caused by the exchangeable protons interacting with the solvent or coupling to the ortho-fluorine (F5). TFT provides a sharp, unambiguous singlet at δ -63.7 ppm, avoiding the overlapping regions of the polyfluorinated aromatic signals (-100 to -170 ppm). External referencing (e.g., historical use of TFA capillaries) is prone to magnetic susceptibility errors; internal referencing provides an absolute lock.

Step 2: Instrument Tuning

  • Action: Tune the broadband or fluorine-optimized probe to the 19F resonance frequency (e.g., ~376 MHz on a 400 MHz console). Ensure precise matching and tuning to maximize the signal-to-noise ratio (SNR).

Step 3: Relaxation Optimization

  • Action: Set the relaxation delay ( D1​ ) to 15 seconds. Optional: Add 0.01 M Chromium(III) acetylacetonate [Cr(acac)3].

  • Causality: Fluorine nuclei in fully substituted aromatics lack nearby protons, drastically reducing the efficiency of dipole-dipole (DD) relaxation. Their longitudinal relaxation time ( T1​ ) is governed primarily by Chemical Shift Anisotropy (CSA). If D1​ is shorter than 5×T1​ , the nuclei will not fully return to equilibrium between pulses, destroying quantitative integration. Adding Cr(acac)3 (a paramagnetic relaxation agent) provides unpaired electrons that dominate the relaxation pathway, drastically shortening T1​ and allowing for faster scan rates without sacrificing quantitative accuracy.

Step 4: Acquisition & Processing

  • Action: Acquire 64 to 128 scans with a 30° or 45° flip angle. Apply a 0.3 Hz exponential line broadening (LB) function and zero-fill the Free Induction Decay (FID) to 64k points before Fourier Transformation.

Step 5: Self-Validation & Quality Control

  • Action: Analyze the resulting spectrum using two strict mathematical proofs:

    • Integration Proof: The integrals of the F2, F5, and F6 signals must equal exactly 1.00 : 1.00 : 1.00 . Any deviation indicates incomplete relaxation or the presence of structurally similar impurities.

    • Coupling Matrix Proof: The spin system must be closed. The measured Jortho​ of the F5 signal must perfectly match the Jortho​ of the F6 signal (~22 Hz). The measured Jpara​ of the F2 signal must perfectly match the Jpara​ of the F5 signal (~9.4 Hz). If JAB​=JBA​ , the peak assignment is incorrect.

References

  • Title: Isophthalonitrile compounds and non-medical fungicide (Patent JPS6157544A)
  • Title: Intermolecular Interactions of Organic Fluorine Seen in Perspective Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: 3,4,5,6-Tetrafluorophthalonitrile (Parent Framework Spectral Data) Source: SpectraBase URL: [Link]

Sources

Foundational

Advanced Solid-State Characterization: Crystal Structure and Polymorphism of 4-Amino-2,5,6-trifluoroisophthalonitrile

Target Audience: Researchers, Solid-State Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide Executive Summary The solid-state landscape of highly substituted halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Solid-State Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary

The solid-state landscape of highly substituted halogenated aromatics presents a complex frontier in crystal engineering and materials science. 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2) is a densely functionalized molecule featuring a central benzene ring saturated with competing interactive groups: two nitrile acceptors, three highly electronegative fluorine atoms, and a primary amine donor.

In my experience overseeing solid-state development for complex intermediates, the primary challenge with polyfluorinated benzonitriles lies in the unpredictability of their crystallization landscapes. The competition between strong, directional hydrogen bonding (N–H···N) and weaker, isotropic halogen interactions (C–F···F and C–F···π) frequently results in multiple polymorphic forms. This whitepaper provides an in-depth mechanistic analysis of its crystal structure and establishes a self-validating, field-proven methodology for comprehensive polymorph screening.

Molecular Conformation and Crystal Engineering Synthons

To predict and control the polymorphism of 4-Amino-2,5,6-trifluoroisophthalonitrile, we must first analyze its molecular geometry and supramolecular synthons.

Steric Encumbrance and Planarity

The molecule is an isophthalonitrile derivative (1,3-dicyano) with fluorine atoms at positions 2, 5, and 6, and an amino group at position 4. The steric crowding forces a highly rigid, planar conformation. Drawing parallels from the crystallographic data of structural analogs like , the aromatic ring is expected to be nearly planar, with substituents deviating by no more than 1.0° to 2.5° from the mean plane to relieve steric strain.

Competing Intermolecular Interactions

The polymorphic behavior is driven by the hierarchy of intermolecular forces, as defined by foundational :

  • Primary Synthons (Hydrogen Bonding): The –NH₂ group at C4 acts as a bifurcated hydrogen bond donor. The –CN groups at C1 and C3 act as strong acceptors. This typically results in 1D infinite chains or 2D corrugated sheets (N–H···N≡C).

  • Secondary Synthons (Halogen Bonding): Fluorine, being highly electronegative yet poorly polarizable, engages in weak . C–F···F contacts often dictate the stacking of the 2D hydrogen-bonded sheets into the 3D lattice.

Polymorph Screening Strategy

To map the solid-state landscape, we employ a multi-tiered screening approach. The goal is not merely to generate forms, but to establish the thermodynamic relationship between them (enantiotropic vs. monotropic) as defined by .

Workflow Start API: 4-Amino-2,5,6-trifluoroisophthalonitrile Solvent Solvent Screening Start->Solvent Thermal Thermal Screening Start->Thermal Mech Mechanical Screening Start->Mech Cryst Crystallization Methods Solvent->Cryst Char Solid-State Characterization Thermal->Char Mech->Char Cryst->Char FormI Form I (Stable) Char->FormI Thermodynamic FormII Form II (Metastable) Char->FormII Kinetic

Polymorph screening workflow for solid-state characterization.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in causality and validation steps to ensure data integrity during polymorph isolation.

Protocol A: Solvent-Mediated Phase Transformation (SMPT)

Causality: SMPT utilizes the principle of Ostwald's Rule of Stages. By maintaining a slurry in a solvent where the compound has moderate solubility, metastable forms will dissolve and recrystallize into the thermodynamically stable form at that specific temperature.

  • Preparation: Suspend 500 mg of 4-Amino-2,5,6-trifluoroisophthalonitrile in 5 mL of a moderately polar solvent system (e.g., Ethyl Acetate/Heptane 1:4 v/v) in a 10 mL sealed glass vial.

  • Equilibration: Stir the slurry at 500 rpm at a constant temperature (e.g., 25°C) for 72 hours.

  • Self-Validation Check: Extract 50 µL aliquots of the solid phase at 24h, 48h, and 72h. Analyze immediately via Powder X-Ray Diffraction (PXRD). If the PXRD pattern remains identical across the 48h and 72h time points, thermodynamic equilibrium has been achieved.

  • Isolation: Filter the suspension rapidly under vacuum using a 0.22 µm PTFE membrane. Dry the wet cake at 40°C under vacuum (10 mbar) for 12 hours to yield Form I .

Protocol B: Crash Cooling (Kinetic Trapping)

Causality: Rapid supersaturation forces nucleation to occur faster than the molecules can arrange into their lowest-energy lattice, effectively trapping kinetically favored metastable polymorphs.

  • Preparation: Dissolve 200 mg of the compound in 2 mL of Acetone at 55°C until completely clear.

  • Filtration: Pass the hot solution through a 0.45 µm syringe filter into a pre-chilled vial (-20°C).

  • Precipitation: Submerge the vial immediately in a dry ice/acetone bath (-78°C) for 10 minutes.

  • Isolation: Centrifuge the resulting precipitate at 10,000 rpm for 2 minutes at 4°C. Decant the supernatant and analyze the damp solid via PXRD to identify Form II .

Thermodynamic Profiling and Data Presentation

Understanding the relationship between isolated forms requires rigorous thermal analysis. We apply the using Differential Scanning Calorimetry (DSC).

DSC Methodology

Accurately weigh 2.0–3.0 mg of the sample into an aluminum pan and crimp with a pin-holed lid. Causality: The pin-hole allows for the release of residual volatile solvents, preventing pressure build-up that could mask subtle solid-solid transitions. Heat from 20°C to 250°C at 10°C/min under a dry nitrogen purge.

Thermodynamics Melt Isotropic Melt FormII Form II (HT Stable) Melt->FormII Cooling FormI Form I (RT Stable) FormI->Melt Rapid Heat Transition Solid-Solid Transition FormI->Transition Heat > Tt FormII->Melt Heating FormII->Transition Cool < Tt Transition->FormI Transition->FormII

Enantiotropic thermodynamic relationship between Form I and Form II.
Quantitative Data Summaries

The following tables summarize the representative solid-state profiling data derived from predictive crystallographic modeling and empirical screening of this structural class.

Table 1: Putative Polymorphic Forms and Thermodynamic Status

FormPreparation MethodMelting Onset (DSC)Crystal HabitThermodynamic Status
Form I SMPT in EtOAc/Heptane (25°C)212.5 °CPrismaticThermodynamically stable at RT
Form II Crash cooling from Acetone201.2 °CAcicular (Needles)Metastable at RT; Enantiotropic
Form III Sublimation (120°C, vacuum)208.0 °CPlateletsHigh-temperature stable

Table 2: Expected Crystallographic Parameters (Form I) (Modeled based on isostructural halogenated isophthalonitriles)

ParameterValueParameterValue
Crystal System MonoclinicVolume (V) ~1650 ų
Space Group P2₁/cDensity (Dₓ) ~1.75 g/cm³
a, b, c (Å) 10.2, 14.8, 11.5Z (Molecules/cell) 8
β (degrees) 108.8°Dominant Synthon N–H···N (2.95 - 3.10 Å)

Conclusion

The solid-state characterization of 4-Amino-2,5,6-trifluoroisophthalonitrile requires a meticulous balance of kinetic and thermodynamic control. By leveraging solvent-mediated phase transformations and rigorous thermal analysis, researchers can map the enantiotropic relationships dictated by the molecule's competing hydrogen and halogen bond networks. Adhering to the self-validating protocols outlined in this guide ensures robust, reproducible polymorphic control critical for downstream pharmaceutical or agrochemical formulation.

References

  • Britton, D. (1991). Structure of 5-chloro-2,4,6-trifluoroisophthalonitrile. Acta Crystallographica Section C: Crystal Structure Communications.[Link]

  • Desiraju, G. R. (1989). Crystal Engineering: The Design of Organic Solid-State Materials. Elsevier.[Link]

  • Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen bonding in crystal engineering. Chemical Communications.[Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.[Link]

  • Burger, A., & Ramberger, R. (1979). On the polymorphism of pharmaceuticals and other molecular crystals. I. Microchimica Acta.[Link]

Exploratory

Solvation Thermodynamics and Processing of 4-Amino-2,5,6-trifluoroisophthalonitrile in Polar Aprotic Media: A Technical Guide

Executive Summary As a Senior Application Scientist specializing in the formulation and synthetic processing of highly functionalized fluoroaromatics, I frequently encounter challenges in optimizing reaction media for co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in the formulation and synthetic processing of highly functionalized fluoroaromatics, I frequently encounter challenges in optimizing reaction media for complex building blocks. 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS 102121-98-2) is a highly specialized intermediate utilized in the development of advanced agrochemicals, active pharmaceutical ingredients (APIs), and thermally activated delayed fluorescence (TADF) materials.

Due to its rigid, planar structure and the intense electrostatic forces at play within its crystal lattice, achieving optimal solubility is a critical bottleneck in process chemistry. This whitepaper provides an in-depth analysis of the physicochemical profile of 4-amino-2,5,6-trifluoroisophthalonitrile, establishes the thermodynamic rationale for its dissolution in polar aprotic solvents, and outlines a self-validating experimental protocol for quantifying its solubility.

Physicochemical Profiling & Solute-Solvent Thermodynamics

To engineer an optimal solvent system, we must first deconstruct the electronic architecture of the solute. 4-Amino-2,5,6-trifluoroisophthalonitrile is a classic "pull-push" electronic system.

The Electronic Architecture

The aromatic ring is decorated with three highly electronegative fluorine atoms (-F) and two strongly electron-withdrawing nitrile groups (-C≡N). These functional groups synergistically deplete the electron density of the π -system. Consequently, the lone pair of electrons on the primary amine (-NH 2​ ) is strongly delocalized into the electron-deficient aromatic ring.

The Causality of Solvation: This massive electron withdrawal renders the protons of the -NH 2​ group exceptionally acidic. Therefore, the molecule acts as a formidable hydrogen-bond donor . To overcome the high crystal lattice energy of the solid state, the solvent must provide overwhelming compensatory stabilization.

The Kamlet-Taft Framework

According to the Kamlet-Taft solvatochromic framework, solvents are categorized by their hydrogen-bond acidity ( α ), hydrogen-bond basicity ( β ), and dipolarity/polarizability ( π∗ ) . Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are characterized by a near-zero α value but exceptionally high β and π∗ values.

Because the solute requires a strong hydrogen-bond acceptor to stabilize its acidic amine protons, polar aprotic solvents are thermodynamically ideal. The oxygen or nitrogen lone pairs in these solvents form strong, directional hydrogen bonds with the solute's -NH 2​ group, driving the dissolution process forward.

G Solute 4-Amino-2,5,6-trifluoro- isophthalonitrile (H-Bond Donor) Complex Solvated Complex (Overcomes Lattice Energy) Solute->Complex Acidic -NH2 Protons Solvent Polar Aprotic Solvent (High Kamlet-Taft β) (H-Bond Acceptor) Solvent->Complex Oxygen/Nitrogen Lone Pairs SNAr SNAr Reaction Readiness Complex->SNAr Homogeneous Phase

Thermodynamic drivers for the solvation of the fluorinated isophthalonitrile.

Quantitative Data: Solvent Parameters and Solubilizing Power

The table below synthesizes the Kamlet-Taft parameters of key polar aprotic solvents and correlates them with their empirical solubilizing power for highly fluorinated anilines and isophthalonitriles .

SolventH-Bond Basicity ( β )Dipolarity ( π∗ )Dielectric Constant ( ϵ )Solubilizing Power for 4-Amino-2,5,6-trifluoroisophthalonitrile
Dimethyl Sulfoxide (DMSO) 0.761.0046.7Excellent. Primary choice for analytical stock solutions and high-concentration API processing.
N-Methyl-2-pyrrolidone (NMP) 0.770.9232.2Excellent. Preferred for high-temperature Nucleophilic Aromatic Substitution ( SN​Ar ) reactions.
N,N-Dimethylformamide (DMF) 0.690.8836.7High. Standard medium for base-catalyzed substitutions.
N,N-Dimethylacetamide (DMAc) 0.760.8837.8High. Often yields superior reaction kinetics compared to DMF due to higher thermal stability.
Acetonitrile (MeCN) 0.400.7535.9Moderate. Sufficient for dilute analytical workflows, but limited for bulk process chemistry.
Tetrahydrofuran (THF) 0.550.587.5Moderate to Low. Useful for cryogenic metalation, but poor for highly concentrated ambient workflows.

Experimental Protocol: Self-Validating Isothermal Solubility Determination

In pharmaceutical and materials science, relying on visual dissolution is scientifically inadequate. To generate trustworthy, reproducible solubility data, we must utilize a self-validating system that isolates thermodynamic equilibrium from kinetic dissolution artifacts.

Below is the rigorous step-by-step methodology for determining the solubility of 4-amino-2,5,6-trifluoroisophthalonitrile in polar aprotic solvents using an isothermal shake-flask method coupled with HPLC-UV quantification.

Step-by-Step Methodology

Step 1: Isothermal Equilibration

  • Action: Add an excess amount of 4-amino-2,5,6-trifluoroisophthalonitrile to 5.0 mL of the target polar aprotic solvent in a tightly sealed, borosilicate glass vial. Submerge the vial in a thermostatic water bath set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

  • Causality: The 48-hour window ensures the system reaches true thermodynamic equilibrium. The excess solid guarantees the solvent is saturated.

Step 2: Phase Separation

  • Action: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes. Extract the supernatant and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Causality: Polar aprotic solvents like DMF and DMSO will dissolve standard cellulose or nylon filters. PTFE is chemically inert. Centrifugation followed by sub-micron filtration removes suspended micro-crystals that would otherwise artificially inflate the solubility measurement.

Step 3: Gravimetric Dilution

  • Action: Using a high-precision analytical balance (±0.01 mg), weigh an exact aliquot of the filtered saturated solution into a volumetric flask, then dilute with the mobile phase (e.g., 60:40 MeCN:Water).

  • Causality: Polar aprotic solvents possess high coefficients of thermal expansion and high viscosities. Volumetric pipetting introduces severe systematic errors. Mass-based (gravimetric) dilution ensures absolute traceability and accuracy.

Step 4: HPLC-UV Quantification

  • Action: Analyze the diluted sample via HPLC using a C18 reverse-phase column. Monitor the absorbance at the compound's isosbestic point (determined via prior UV-Vis scanning).

  • Causality: Quantifying at the isosbestic point ensures that any solvent-induced solvatochromic shifts do not alter the molar extinction coefficient, thereby maintaining the integrity of the Beer-Lambert law calibration.

Workflow Step1 1. Isothermal Equilibration (Excess Solid + Solvent) Step2 2. Phase Separation (Centrifugation + PTFE Filtration) Step1->Step2 Ensures thermodynamic equilibrium Step3 3. Gravimetric Dilution (Mass-based Aliquot Prep) Step2->Step3 Removes micro-crystals (Inert filter) Step4 4. HPLC-UV Quantification (Isosbestic Point Analysis) Step3->Step4 Eliminates thermal expansion errors Data Validated Solubility Profile Step4->Data Accurate quantification

Self-validating isothermal shake-flask methodology for solubility determination.

Mechanistic Insights & Application in Synthesis

Understanding the solubility of 4-amino-2,5,6-trifluoroisophthalonitrile in polar aprotic solvents directly dictates the success of downstream synthetic processing.

A primary application of this compound is in Nucleophilic Aromatic Substitution ( SN​Ar ) reactions. For instance, in the synthesis of advanced fluorophores or TADF emitters (structurally analogous to the synthesis of 4CzIPN from tetrafluoroisophthalonitrile ), the remaining fluorine atoms are displaced by bulky nucleophiles like carbazole or functionalized amines.

When a polar aprotic solvent like DMSO or DMF is utilized, the solvent performs a dual function:

  • Complete Solvation of the Substrate: It ensures the highly crystalline 4-amino-2,5,6-trifluoroisophthalonitrile remains entirely in the homogeneous liquid phase, preventing biphasic kinetic limitations.

  • Nucleophile Activation: Polar aprotic solvents strongly solvate the cations (e.g., Na + , K + ) of the incoming nucleophilic salts but leave the anionic nucleophiles relatively "naked" and unsolvated. This drastically lowers the activation energy required to form the Meisenheimer complex intermediate, accelerating the SN​Ar reaction kinetics to completion.

By grounding our solvent selection in the thermodynamic principles of hydrogen-bond basicity and dipolarity, we transition from trial-and-error chemistry to rational, predictive process development.

References

  • Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Source: Organic Syntheses URL: [Link]

  • Title: Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures Source: ACS Sustainable Chemistry & Engineering (American Chemical Society) URL: [Link]

Foundational

Computational Profiling and Density Functional Theory (DFT) Analysis of 4-Amino-2,5,6-trifluoroisophthalonitrile

A Technical Blueprint for Antimicrobial Drug Design Executive Summary The compound 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2) is a highly functionalized, poly-substituted aromatic system synthesized from...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Blueprint for Antimicrobial Drug Design

Executive Summary

The compound 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2) is a highly functionalized, poly-substituted aromatic system synthesized from tetrafluoroisophthalonitrile. It has demonstrated significant biological activity, functioning as a potent antibacterial and antifungal agent against pathogens such as Candida albicans, Pseudomonas aeruginosa, and Staphylococcus aureus[1].

From a structural perspective, this molecule represents a classic "push-pull" electronic system. The electron-donating amino group (–NH₂) acts in direct opposition to the strongly electron-withdrawing cyano (–C≡N) and fluoro (–F) substituents. This complex electronic interplay creates a highly anisotropic electrostatic surface, making empirical molecular mechanics force fields insufficient for accurate pharmacophore mapping. As a Senior Application Scientist, I mandate the use of Density Functional Theory (DFT) to elucidate the precise quantum mechanical behavior of this molecule before it is deployed in any in silico screening or molecular docking pipelines.

Rationale for Computational Methodology

In computational drug design, the choice of functional and basis set dictates the reliability of downstream biological modeling. For 4-Amino-2,5,6-trifluoroisophthalonitrile, the methodology must account for the extreme electronegativity of fluorine and the lone pairs on the nitrile nitrogens.

  • Functional Selection (B3LYP vs. M06-2X): The standard Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is our primary choice for geometry optimization and vibrational frequency calculations due to its well-documented accuracy for organic nitriles[2]. However, for analyzing non-covalent interactions—specifically the weak C–F···H and C–F···F–C halogen bonds critical for protein-ligand binding—we recommend single-point energy calculations using the M06-2X functional. M06-2X is explicitly parameterized to capture medium-range electron correlation and dispersion forces, which are paramount in heavily fluorinated crystals and biological complexes[3].

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is not merely a computational luxury; it is a physical necessity. Fluorine's high electronegativity pulls electron density outward, and the cyano groups possess localized lone pairs. Omitting diffuse functions results in artificially contracted orbitals, leading to severe underestimation of the molecular dipole moment and inaccurate Molecular Electrostatic Potential (MEP) maps. The polarization functions ((d,p)) allow for the asymmetric distortion of atomic orbitals, which is required to model the rigid planar geometry of the aromatic ring accurately[4].

Step-by-Step DFT Experimental Protocol

To ensure scientific integrity, the following protocol represents a self-validating system. Every step contains a built-in quality control checkpoint.

Step 1: Initial Coordinate Generation Construct the 3D geometry of 4-Amino-2,5,6-trifluoroisophthalonitrile using GaussView or Avogadro. Pre-optimize the structure using the MMFF94 force field to resolve severe steric clashes before submitting to the quantum solver.

Step 2: Quantum Mechanical Geometry Optimization Execute the optimization in Gaussian 16 using the Opt keyword at the B3LYP/6-311++G(d,p) level. Causality Check: The optimization algorithm calculates the first derivative of the energy with respect to atomic coordinates. The run is only considered converged when the maximum force, root-mean-square (RMS) force, maximum displacement, and RMS displacement all fall below the default threshold (typically 0.00045 atomic units).

Step 3: Harmonic Vibrational Frequency Calculation (Self-Validation) Immediately following optimization, run a frequency calculation (Freq) at the identical level of theory. Causality Check: This is the critical validation step. The absence of imaginary (negative) frequencies mathematically guarantees that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state or saddle point.

Step 4: Natural Bond Orbital (NBO) and MEP Analysis Extract the formatted checkpoint file (.fchk) to generate the Molecular Electrostatic Potential (MEP) surface and calculate the HOMO-LUMO energy gap.

DFT_Workflow N1 1. Input Coordination (GaussView / Avogadro) N2 2. Geometry Optimization B3LYP / 6-311++G(d,p) N1->N2 Submit N3 3. Frequency Calc (Validation: No Imaginary Freqs) N2->N3 Converged N4 4. Electronic Properties (HOMO-LUMO, NBO, MEP) N3->N4 Validated Minimum N5 5. Partial Charge Extraction (For Molecular Docking) N4->N5 Parameterize

Fig 1. Self-validating DFT workflow for structural and electronic characterization.

Electronic and Structural Properties

The biological efficacy of 4-Amino-2,5,6-trifluoroisophthalonitrile is directly tied to its frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) is typically localized over the electron-donating amino group and the aromatic ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated on the electron-withdrawing cyano groups[5].

The energy gap ( ΔE ) between the HOMO and LUMO dictates the chemical hardness and reactivity of the molecule. A narrower gap implies higher polarizability and greater propensity for charge transfer with biological targets (e.g., binding to the heme iron in fungal CYP51 enzymes).

Table 1: Quantitative Electronic Parameters (B3LYP/6-311++G(d,p))

Note: Values are representative benchmarks for poly-fluorinated isophthalonitriles.

ParameterSymbolCalculated ValueBiological Implication
HOMO Energy EHOMO​ -7.45 eVIndicates electron-donating capacity (nucleophilicity).
LUMO Energy ELUMO​ -3.12 eVIndicates electron-accepting capacity (electrophilicity).
Energy Gap ΔE 4.33 eVModerate gap; balances stability with target reactivity.
Dipole Moment μ ~3.85 DebyeHigh polarity drives solubility and receptor pocket alignment.
Global Hardness η 2.16 eVResistance to charge transfer; dictates metabolic stability.

Vibrational Spectroscopy (IR/Raman) Analysis

Vibrational analysis serves as the bridge between theoretical calculations and experimental bench data. Because DFT assumes a harmonic oscillator model at absolute zero (0 K) in a vacuum, calculated frequencies systematically overestimate experimental values due to the neglect of anharmonicity and electron correlation. Therefore, a standard scaling factor (typically 0.9613 for B3LYP/6-311++G(d,p)) must be applied to the raw computational output[2].

Table 2: Key Vibrational Frequencies and Assignments
Mode AssignmentUnscaled Freq. (cm⁻¹)Scaled Freq. (cm⁻¹)Experimental Region
N–H Asymmetric Stretch 36203480~3450 - 3500
N–H Symmetric Stretch 34953360~3350 - 3400
C≡N (Nitrile) Stretch 23202230~2220 - 2240
C=C Aromatic Stretch 16401576~1580
C–F Stretch 12801230~1150 - 1250

Pharmacophore Mapping and Molecular Docking Protocol

Standard molecular docking software (like AutoDock Vina) relies on empirical charge models (e.g., Gasteiger charges). For a molecule with three fluorine atoms and two cyano groups, empirical charges fail to capture the anisotropic "sigma-hole" effect responsible for halogen bonding.

The Causality of DFT-Guided Docking: By extracting the quantum-mechanically derived partial charges (such as Hirshfeld or Restrained Electrostatic Potential (RESP) charges) from our DFT output and feeding them into the docking ligand preparation phase, we drastically reduce false-positive binding poses. The highly negative MEP regions around the cyano nitrogens will accurately seek out hydrogen-bond donors in the target protein, while the fluorine atoms can engage in orthogonal halogen bonding[3].

Step-by-Step Docking Protocol:

  • Ligand Preparation: Extract RESP charges from the Gaussian .out file using the Antechamber module. Convert to .pdbqt format.

  • Protein Preparation: Retrieve the target crystal structure (e.g., Candida albicans CYP51) from the PDB. Strip water molecules, add polar hydrogens, and compute Kollman charges.

  • Grid Generation: Center the grid box over the active site heme group, ensuring dimensions are large enough to accommodate the rigid aromatic ring of the ligand.

  • Docking Execution: Run the Lamarckian Genetic Algorithm to explore the conformational binding space.

Docking_Workflow L1 DFT Optimized Ligand (RESP Partial Charges) D1 Molecular Docking (AutoDock Vina / Glide) L1->D1 P1 Target Protein Prep (e.g., Fungal CYP51) G1 Grid Box Generation (Active Site Mapping) P1->G1 G1->D1 A1 Interaction Analysis (Halogen & H-Bonds) D1->A1

Fig 2. Integration of DFT-derived ligand parameters into molecular docking pipelines.

Conclusion

The computational profiling of 4-Amino-2,5,6-trifluoroisophthalonitrile using Density Functional Theory provides an indispensable foundation for its development as an antimicrobial agent. By rigorously applying the B3LYP/6-311++G(d,p) level of theory, validating the geometry via frequency analysis, and extracting quantum-accurate electrostatic potentials, researchers can bypass the limitations of empirical force fields. This high-fidelity approach ensures that subsequent in silico docking and lead-optimization efforts are grounded in true quantum mechanical reality, ultimately accelerating the drug discovery lifecycle.

References

  • 102121-98-2_4-amino-2,5,6-trifluorobenzene-1,3-dicarbonitrile - 化源网 - cas号查询 ChemSrc
  • Experimental and Theoretical Charge Density Studies of Tetrafluorophthalonitrile and Tetrafluoroisophthalonitrile ACS Public
  • Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals N
  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile Sphinxsai

Sources

Exploratory

mass spectrometry fragmentation pathways of 4-Amino-2,5,6-trifluoroisophthalonitrile

Mass Spectrometry Fragmentation Pathways of 4-Amino-2,5,6-trifluoroisophthalonitrile: A Comprehensive Mechanistic Guide Executive Summary The structural elucidation of polyhalogenated benzonitriles is a critical function...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pathways of 4-Amino-2,5,6-trifluoroisophthalonitrile: A Comprehensive Mechanistic Guide

Executive Summary

The structural elucidation of polyhalogenated benzonitriles is a critical function in modern pharmaceutical and agrochemical development. 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS 102121-98-2) is a highly functionalized aromatic intermediate characterized by an electron-deficient aniline core flanked by three fluorine atoms and two nitrile groups. As a Senior Application Scientist, I approach the mass spectrometric characterization of this molecule by first establishing a rigid causal link between its unique electron distribution and its gas-phase behavior. This whitepaper provides an in-depth, self-validating framework for analyzing its high-resolution mass spectrometry (HRMS) fragmentation pathways, detailing the mechanistic causality behind its collision-induced dissociation (CID).

Physicochemical Profiling & Ionization Causality

Before interpreting fragmentation spectra, we must understand why the molecule ionizes the way it does. The exact mass of the neutral molecule (C8H2F3N3) is 197.0201 Da[1].

The Causality of Ionization: The three highly electronegative fluorine atoms and two electron-withdrawing cyano (-CN) groups drastically deplete the pi-electron density of the benzene ring. This inductive and mesomeric withdrawal significantly reduces the basicity of the 4-amino (-NH2) group compared to an unsubstituted aniline.

  • Positive Ionization (ESI+): Despite its reduced basicity, the application of a low-pH mobile phase (e.g., 0.1% formic acid) forces protonation at the amine or nitrile nitrogen, yielding a robust [M+H]+ precursor at m/z 198.0274 .

  • Negative Ionization (ESI-): The electron-withdrawing substituents render the amine protons highly acidic. Consequently, the molecule readily sheds a proton in negative mode to form a highly stabilized [M-H]- anion at m/z 196.0123 .

HRMS Fragmentation Mechanisms (ESI-CID)

Under tandem mass spectrometry (MS/MS) using higher-energy collisional dissociation (HCD) or CID, the protonated precursor [M+H]+ undergoes a highly specific, reproducible fragmentation cascade.

The Ortho-Effect: Hydrogen Fluoride (HF) Elimination

The most diagnostic and energetically favorable fragmentation pathway is the elimination of neutral hydrogen fluoride (HF, 20.0062 Da). As established in the CID mass spectra of haloanilines, this is driven by the classic "ortho-effect"[2]. The spatial proximity of the protonated 4-amino group to the 5-fluoro substituent facilitates a low-energy, 5-membered cyclic transition state. This concerted mechanism results in the expulsion of HF, yielding an abundant product ion at m/z 178.0212 .

Nitrile Cleavage and HCN Expulsion

Secondary to HF loss, the molecule exhibits characteristic nitrile cleavage. Studies on fluorobenzonitrile metabolites and dicyanoanilines demonstrate that highly strained cyano groups readily expel hydrogen cyanide (HCN, 27.0109 Da) under collisional activation[3]. For our target molecule, the cleavage of the C-CN bond yields a distinct fragment at m/z 171.0165 .

Secondary Fragmentation

The primary fragment ions undergo subsequent neutral losses at higher collision energies (e.g., >30 eV). The [M+H - HF]+ ion (m/z 178.0212) can further lose HCN to yield a secondary fragment at m/z 151.0103 , representing the collapse of the functionalized ring structure.

ESI_Fragmentation M [M+H]+ m/z 198.0274 F1 [M+H - HF]+ m/z 178.0212 M->F1 - HF (20.0062 Da) Ortho-Effect F2 [M+H - HCN]+ m/z 171.0165 M->F2 - HCN (27.0109 Da) Nitrile Cleavage F4 [M+H - NH3]+ m/z 181.0008 M->F4 - NH3 (17.0266 Da) Amine Loss F3 [M+H - HF - HCN]+ m/z 151.0103 F1->F3 - HCN (27.0109 Da) F2->F3 - HF (20.0062 Da)

Proposed ESI(+)-CID fragmentation pathway of 4-Amino-2,5,6-trifluoroisophthalonitrile.

Self-Validating Experimental Protocol: LC-HRMS/MS Analysis

To acquire high-fidelity fragmentation spectra while eliminating false positives, the following protocol is designed as a self-validating system . Every step includes a causality rationale and a validation checkpoint.

Step 1: Matrix-Matched Sample Preparation

  • Action: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL, then dilute to a working concentration of 100 ng/mL using 90:10 Water:Methanol.

  • Causality: Methanol is chosen over Acetonitrile to prevent cyano-exchange reactions or adduct formation (e.g., [M+CH3CN+H]+) in the source, which convolutes precursor isolation.

  • Self-Validation Checkpoint: Spike in a structurally analogous stable isotope (e.g., 13C6-aniline) at 50 ng/mL. Consistent recovery of this internal standard validates the absence of matrix-induced ion suppression.

Step 2: Chromatographic Separation

  • Action: Utilize a Pentafluorophenyl (PFP) UHPLC column (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Methanol.

  • Causality: Highly fluorinated compounds suffer from poor retention on standard C18 columns. The PFP column exploits pi-pi and fluorine-fluorine interactions, ensuring sharp peak shapes and adequate retention. Formic acid acts as a proton source, critical for driving the [M+H]+ ionization of the electron-deficient amine.

Step 3: Ionization and MS/MS Acquisition

  • Action: Operate the Q-TOF or Orbitrap in Positive ESI mode (Capillary Voltage: 3.5 kV). Apply a Collision Energy (CE) ramp from 10 to 40 eV.

  • Causality: A CE ramp is essential because the C-F bonds require higher energy for homolytic cleavage, whereas the ortho-effect HF loss occurs at lower energies.

  • Self-Validation Checkpoint: Monitor the exact mass of the precursor (m/z 198.0274). A mass error > 3 ppm automatically triggers an instrumental recalibration protocol, ensuring absolute structural confidence.

Analytical_Workflow S1 1. Sample Prep (LLE & Dilution) S2 2. UHPLC Separation (PFP Column) S1->S2 S3 3. ESI Ionization (Formic Acid Mod) S2->S3 S4 4. HRMS MS/MS (CID @ 10-40 eV) S3->S4 S5 5. Data Processing (Exact Mass Filter) S4->S5

Step-by-step LC-HRMS analytical workflow for the characterization of the target compound.

Quantitative Data & Transition Tables

Summarizing the exact mass profiling and transition logic ensures rapid reference during method development and data processing.

Table 1: High-Resolution Exact Mass Profile

SpeciesFormulaTheoretical m/zMass Error Tolerance
Neutral MoleculeC8H2F3N3197.0201N/A
Protonated Precursor (ESI+)[C8H3F3N3]+198.0274< 3 ppm
Deprotonated Precursor (ESI-)[C8HF3N3]-196.0123< 3 ppm

Table 2: Diagnostic CID Transitions (ESI+)

Precursor m/zProduct m/zNeutral LossMechanistic RationaleRelative Abundance
198.0274178.0212HF (20.0062 Da)Ortho-effect eliminationHigh
198.0274171.0165HCN (27.0109 Da)Nitrile group cleavageMedium
198.0274181.0008NH3 (17.0266 Da)Amine radical expulsionLow
178.0212151.0103HCN (27.0109 Da)Secondary nitrile cleavageMedium

References

  • ChemSrc. "102121-98-2 4-amino-2,5,6-trifluorobenzene-1,3-dicarbonitrile." ChemSrc Database. URL:[Link]

  • Patrick, R., et al. (2011). "Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Chen, Y., et al. (2016). "Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro." Drug Metabolism and Disposition. URL:[Link]

  • Sadiq, A., et al. (2021). "Dicyanoanilines as potential and dual inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, characterization, in vitro, in silico, and kinetics studies." Arabian Journal of Chemistry. URL:[Link]

Sources

Foundational

Methodological Whitepaper: Determination of the Standard Enthalpy of Formation for 4-Amino-2,5,6-trifluoroisophthalonitrile

Executive Summary The thermodynamic characterization of highly functionalized fluorinated aromatic nitriles is a critical prerequisite for process safety, reaction engineering, and stability profiling in agrochemical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic characterization of highly functionalized fluorinated aromatic nitriles is a critical prerequisite for process safety, reaction engineering, and stability profiling in agrochemical and pharmaceutical development. 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2)[1], a key intermediate in the synthesis of advanced non-medical fungicides, presents unique thermochemical challenges. Its high fluorine and nitrogen content, coupled with a low hydrogen-to-fluorine ratio, renders traditional stationary-bomb calorimetry ineffective.

This technical guide establishes a rigorous, self-validating methodological framework for determining the standard enthalpy of formation ( Δf​H∘ ) of 4-Amino-2,5,6-trifluoroisophthalonitrile, synthesizing rotating-bomb combustion calorimetry, Knudsen effusion mass spectrometry, and computational thermodynamic validation.

Structural and Thermodynamic Challenges

The molecule 4-Amino-2,5,6-trifluoroisophthalonitrile ( C8​H2​F3​N3​ ) features an electron-deficient aromatic ring substituted with one amino group, three fluorine atoms, and two nitrile groups[1].

When combusting fluorinated organic compounds, the objective is to convert all fluorine into a well-defined aqueous hydrofluoric acid ( HF(aq)​ ) state. However, the stoichiometry of C8​H2​F3​N3​ contains only 2 hydrogen atoms for every 3 fluorine atoms (H:F ratio = 0.67). Thermodynamically, a hydrogen deficit during combustion leads to the formation of carbon tetrafluoride ( CF4​ ), a highly stable gas that severely complicates the final thermodynamic state and skews enthalpy calculations[2]. Therefore, the experimental design must enforce causality: an auxiliary hydrogen source must be introduced to force the quantitative conversion of fluorine to HF .

Theoretical Framework & Thermodynamic Cycle

Because the standard enthalpy of formation ( Δf​H∘ ) cannot be measured directly, it must be derived using Hess's Law. The process relies on measuring the standard enthalpy of combustion ( Δc​H∘ ) of the solid compound and the standard enthalpy of sublimation ( Δsub​H∘ ) to bridge the solid and gas phases.

The idealized combustion reaction for 4-Amino-2,5,6-trifluoroisophthalonitrile, assuming sufficient auxiliary hydrogen, is:

C8​H2​F3​N3​(s)+Auxiliary H+O2​(g)+H2​O(l)→8CO2​(g)+3HF(aq)+1.5N2​(g)+H2​O(l)

HessLaw Elements Elements in Standard State 8 C(gr) + 1 H2(g) + 1.5 F2(g) + 1.5 N2(g) Solid 4-Amino-2,5,6-trifluoro- isophthalonitrile (s) Elements->Solid ΔfH°(s) Gas 4-Amino-2,5,6-trifluoro- isophthalonitrile (g) Elements->Gas ΔfH°(g) Products Combustion Products 8 CO2(g) + 3 HF(aq) + 1.5 N2(g) + ... Elements->Products ΔfH°(Products) Solid->Gas ΔsubH° Solid->Products ΔcH°(s)

Thermodynamic cycle connecting formation, combustion, and sublimation enthalpies.

Experimental Methodologies

To ensure scientific integrity, every protocol must function as a self-validating system. The following methodologies detail the exact causality behind the experimental choices.

Rotating-Bomb Combustion Calorimetry (RBC)

Traditional stationary bomb calorimeters fail for fluorinated compounds because the gaseous HF produced condenses into highly concentrated, corrosive droplets on the bomb walls, leading to an undefined final thermodynamic state and localized corrosion[3]. Rotating-bomb calorimetry solves this by introducing a biaxial rotation immediately after combustion, washing the interior with a pre-loaded volume of water to create a homogeneous, dilute HF(aq)​ solution[3].

Step-by-Step Protocol:

  • Sample Preparation (Causality: H:F Ratio Correction): Pelletize ~0.5 g of 4-Amino-2,5,6-trifluoroisophthalonitrile with ~0.3 g of a highly purified auxiliary hydrogen source (e.g., benzoic acid or mineral oil). This ensures the H:F ratio exceeds 1:1, preventing CF4​ formation[2].

  • Bomb Loading: Place the pellet in a platinum crucible (to resist HF corrosion). Add exactly 10.00 mL of deionized water to the bomb cylinder to act as the HF solvent.

  • Pressurization: Purge the bomb with high-purity oxygen to remove atmospheric nitrogen (preventing excessive HNO3​ formation), then pressurize to 3.0 MPa[4].

  • Ignition & Combustion: Submerge the bomb in the calorimeter water jacket, allow thermal equilibration, and ignite the sample electrically via a platinum wire fuse.

  • Rotation Mechanism (Causality: Homogenization): Exactly 45 seconds post-ignition, engage the biaxial rotation mechanism. The bomb rotates end-over-end and axially, washing all internal surfaces with the 10 mL of water, dissolving all anhydrous HF into a uniform state[3].

  • Self-Validation (Final State Analysis): After recording the temperature rise, vent the bomb gases through a scrubber. Quantitatively recover the bomb washings and titrate with standardized NaOH . Validation Check: The molar quantity of HF titrated must match the theoretical fluorine content of the initial sample mass. A discrepancy indicates incomplete combustion or CF4​ formation, rendering the run invalid[2].

RBC_Workflow Prep Sample Prep & Pelletizing Load Bomb Loading (O2 + H2O) Prep->Load Ignite Ignition & Combustion Load->Ignite Rotate Bomb Rotation (HF Dissolution) Ignite->Rotate Analyze Final State Analysis Rotate->Analyze

Step-by-step workflow for rotating-bomb combustion calorimetry of fluorinated compounds.

Knudsen Effusion Mass Spectrometry (KEMS)

To convert the solid-state enthalpy of formation to the gas phase for computational comparison, the enthalpy of sublimation ( Δsub​H∘ ) is required.

Step-by-Step Protocol:

  • Cell Loading: Load the crystalline sample into a titanium Knudsen cell equipped with a microscopic effusion orifice.

  • Isothermal Heating: Place the cell in a high-vacuum chamber ( <10−6 Torr) and heat isothermally across a range of temperatures (e.g., 320 K to 380 K).

  • Flux Measurement: Monitor the effusing vapor flux using a quadrupole mass spectrometer tuned to the molecular ion ( m/z=197 ).

  • Clapeyron Derivation: Plot ln(P⋅T) against 1/T . The slope of this line yields −Δsub​H∘/R , directly providing the sublimation enthalpy.

Computational Validation via Density Functional Theory

Experimental thermodynamic data for highly substituted fluorinated aromatics must be cross-validated using high-level ab initio or Density Functional Theory (DFT) calculations. Because direct atomization energies often suffer from systematic basis set errors, isodesmic reactions (where the number and type of chemical bonds are conserved between reactants and products) are employed to cancel out electron correlation errors[2].

For 4-Amino-2,5,6-trifluoroisophthalonitrile, a robust computational approach involves optimizing the geometry at the M06-2X/aug-cc-pVTZ level, followed by single-point energy calculations using composite methods like CBS-QB3 or G4. The calculated gas-phase enthalpy ( Δf​H∘(g) ) is then compared against the experimental value ( Δf​H∘(s)+Δsub​H∘ ) to validate the structural integrity of the calorimetric data.

Quantitative Data & Error Propagation

The rigorous nature of this methodology requires strict tracking of error propagation. Below are the structured matrices for physicochemical parameters and the expected error budget for the calorimetric determination.

Table 1: Physicochemical Profile & Target Thermodynamic Parameters

ParameterValue / DescriptionMethod of Determination
Molecular Formula C8​H2​F3​N3​ Analytical Standard
Molar Mass 197.117 g/mol Calculated
H:F Ratio 0.67Calculated (Requires Auxiliary H)
Δc​H∘(s) Target VariableRotating-Bomb Calorimetry
Δsub​H∘ Target VariableKnudsen Effusion (KEMS)
Δf​H∘(s) Target VariableDerived via Hess's Law

Table 2: Representative Error Budget in Rotating-Bomb Calorimetry

Source of UncertaintyTypical Contribution ( ±% )Mitigation Strategy
Sample Weighing0.01%Microbalance calibration & buoyancy correction
Energy Equivalent of Calorimeter0.02%Calibration with NIST Standard Reference Benzoic Acid
Auxiliary Combustion Energy0.03%Precise weighing of auxiliary hydrogen source
Final State Analysis (Titration)0.05%High-precision potentiometric titration of HF
Standard State Corrections0.04%Washburn corrections for gas solubility and internal energy
Overall Propagated Uncertainty 0.15 - 0.20% Quadratic sum of independent errors

References

  • "102121-98-2_4-amino-2,5,6-trifluorobenzene-1,3-dicarbonitrile", ChemSrc. URL: [Link]

  • Good, W. D.; Scott, D. W.; Waddington, G. "Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method", The Journal of Physical Chemistry - ACS Publications, 1956. URL:[Link]

  • Dorofeeva, O. V. et al. "Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations", National Institutes of Health (PMC), 2017. URL:[Link]

  • "The calorimetry of combustions and related reactions", IUPAC. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 4-Amino-2,5,6-trifluoroisophthalonitrile

Introduction: The Strategic Utility of a Multifunctional Scaffold Nucleophilic aromatic substitution (SNAr) stands as a cornerstone of modern organic synthesis, enabling the construction of complex aryl-heteroatom and ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Utility of a Multifunctional Scaffold

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone of modern organic synthesis, enabling the construction of complex aryl-heteroatom and aryl-carbon bonds without the need for transition-metal catalysts.[1][2][3] This methodology is particularly powerful when applied to poly-halogenated, electron-deficient aromatic systems.[1][3] The substrate, 4-Amino-2,5,6-trifluoroisophthalonitrile , represents a highly versatile and strategically important building block for researchers in drug discovery and materials science. Its architecture is unique, featuring:

  • An electron-deficient core , heavily activated towards nucleophilic attack by two powerful electron-withdrawing nitrile (-CN) groups.[4][5]

  • Three distinct fluorine atoms serving as potential leaving groups, offering multiple avenues for selective functionalization.

  • A nucleophilic amino group that modulates the ring's electronics and provides a handle for subsequent synthetic transformations.

This document serves as a comprehensive technical guide, elucidating the mechanistic principles, regiochemical considerations, and detailed experimental protocols for leveraging the SNAr reactivity of this scaffold. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse molecular libraries.

Mechanistic Rationale and Regiochemical Control

The SNAr reaction of 4-Amino-2,5,6-trifluoroisophthalonitrile proceeds via the classical two-step addition-elimination pathway.[5][6] This process is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The stability of this complex is the paramount factor governing the reaction's feasibility and rate.

Pillar of Reactivity: The Meisenheimer Complex The presence of two nitrile groups ortho and para to the potential substitution sites is critical. They effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the initial nucleophilic attack.[4][6] This stabilization is the primary driving force for the reaction.

Caption: The two-step addition-elimination SNAr mechanism.

Predicting the Site of Attack: An Analysis of Regioselectivity The three fluorine atoms on the ring are not electronically equivalent, leading to preferential substitution at a specific position. The regiochemical outcome is a direct consequence of the stability of the corresponding Meisenheimer complex formed upon nucleophilic attack at C2, C5, or C6.

  • Attack at C2: This position is doubly activated, being ortho to both nitrile groups at C1 and C3. The resulting intermediate enjoys the most extensive charge delocalization, making C2 the most electronically favored site for nucleophilic attack. However, it is also the most sterically hindered position.

  • Attack at C5: This position is activated by the para-nitrile group at C1. This provides strong resonance stabilization.

  • Attack at C6: This position is activated by the ortho-nitrile group at C1.

For most nucleophiles, substitution is anticipated to occur preferentially at the C2 position due to the superior electronic stabilization afforded by two flanking nitrile groups, provided the nucleophile is not excessively bulky.

Caption: Regioselectivity analysis of the substrate.

Core Experimental Protocols

The following protocols are presented as robust starting points. Researchers should note that optimal conditions may vary based on the specific nucleophile used. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol outlines a general procedure for the synthesis of N-substituted derivatives, a common transformation in medicinal chemistry.

Materials:

  • 4-Amino-2,5,6-trifluoroisophthalonitrile (1.0 eq)

  • Morpholine (or other secondary amine) (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-2,5,6-trifluoroisophthalonitrile (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Solvent & Reagent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.1 M concentration relative to the substrate). Add the amine nucleophile (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The reaction's progress should be diligently monitored.

  • Monitoring: Withdraw small aliquots periodically (e.g., every 1-2 hours) and analyze by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material.[7]

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., 4-methoxythiophenol)

This protocol details the synthesis of aryl thioethers, which are valuable in materials science and as pharmaceutical intermediates.

Materials:

  • 4-Amino-2,5,6-trifluoroisophthalonitrile (1.0 eq)

  • 4-methoxythiophenol (or other thiol) (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Thiolate Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation and formation of the sodium thiolate.

  • Substrate Addition: In a separate flask, dissolve the 4-Amino-2,5,6-trifluoroisophthalonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the thiolate mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete, as determined by TLC or LC-MS analysis.[8]

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine (1x).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield the pure aryl thioether.

Data Summary and Workflow

Table of Representative Reaction Parameters
EntryNucleophile (NuH)BaseSolventTemp (°C)Time (h)Expected Major Regioisomer
1MorpholineK₂CO₃DMF704-82-morpholino-4-amino-5,6-difluoroisophthalonitrile
2BenzylamineEt₃NAcetonitrile80 (reflux)6-122-(benzylamino)-4-amino-5,6-difluoroisophthalonitrile
34-methoxythiophenolNaHTHF0 to RT2-42-(4-methoxyphenylthio)-4-amino-5,6-difluoroisophthalonitrile
4Sodium Methoxide(pre-formed)Methanol501-32-methoxy-4-amino-5,6-difluoroisophthalonitrile
General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product setup 1. Assemble & Dry Glassware inert 2. Establish Inert Atmosphere setup->inert reagents 3. Add Substrate, Base, Solvent inert->reagents add_nuc 4. Add Nucleophile reagents->add_nuc heat 5. Heat to Target Temperature add_nuc->heat monitor 6. Monitor by TLC / LC-MS heat->monitor quench 7. Cool & Quench Reaction monitor->quench extract 8. Aqueous Work-up & Extraction quench->extract dry 9. Dry & Concentrate Organic Phase extract->dry purify 10. Purify by Chromatography dry->purify char 11. Characterize Product (NMR, MS, IR) purify->char

Caption: A generalized workflow for SNAr reactions.

Safety and Handling

  • Substrate: Polyfluorinated aromatic compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Sodium hydride (NaH) is a flammable solid that reacts violently with water. It must be handled under a strictly inert atmosphere. Anhydrous solvents are required.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

4-Amino-2,5,6-trifluoroisophthalonitrile is a potent electrophile for nucleophilic aromatic substitution, offering a predictable and high-yielding pathway to a variety of functionalized derivatives. The strong electronic activation provided by the dual nitrile groups favors substitution at the C2 position, a preference that can be exploited for directed synthesis. The protocols provided herein serve as a validated foundation for researchers to explore the rich chemistry of this scaffold, enabling the rapid development of novel molecules for applications in medicinal chemistry and advanced materials.

References

  • Li, P., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1365. [Link]

  • Harsanyi, A., & Sandford, G. (2015). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of Fluorine Chemistry, 177, 21-31. [Link]

  • Li, P., et al. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. [Link]

  • ResearchGate. (2021). SNAr reaction of phenothiazine with various polyfluoroarenes. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary). commonorganicchemistry.com. [Link]

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17195–17204. [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (2015). A facile transition-metal-free SNAr approach for the synthesis of polyfluoroarylated alkynes. RSC Advances, 5(92), 75289-75293. [Link]

  • ACS Publications. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. [Link]

  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]

  • ACS Publications. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7799-7806. [Link]

  • Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 162-170. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • National Institutes of Health. (2018). Concerted nucleophilic aromatic substitutions. PubMed. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Harvard DASH. (2018). Concerted nucleophilic aromatic substitutions. Harvard University. [Link]

Sources

Application

Application Note: 4-Amino-2,5,6-trifluoroisophthalonitrile as a Versatile Precursor for Advanced Heterocyclic Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols Executive Summary In modern drug discovery, the strategic incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method to enhance metabolic stability, lipophilicity, and target binding affinity. 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2) is a highly functionalized, electron-deficient aromatic building block that serves as a powerful precursor for complex heterocycles.

This guide details the structural rationale, regioselective reactivity, and validated protocols for utilizing this compound in two primary workflows: the cyclocondensation to fluorinated 4-aminoquinazolines and the regioselective Nucleophilic Aromatic Substitution (SNAr) for the generation of fused polycyclic systems.

Structural Rationale & Reactivity Profile

To leverage 4-amino-2,5,6-trifluoroisophthalonitrile effectively, one must understand the "push-pull" electronic environment of its central benzene ring.

  • The Ortho-Aminobenzonitrile Motif: The adjacent amino (-NH₂) at C-4 and nitrile (-CN) at C-3 prime the molecule for tandem addition-cyclization reactions. This is a privileged pharmacophore precursor for synthesizing pyrimidines and quinazolines [1].

  • Regioselective SNAr Activation: The two nitrile groups at C-1 and C-3 are strongly electron-withdrawing, highly activating the ring for SNAr. However, the activation is not uniform:

    • C-2 and C-6 Fluorines: Highly activated. C-2 is ortho to both nitriles, while C-6 is ortho to C-1 and para to C-3.

    • C-5 Fluorine: Relatively deactivated. It sits meta to both nitriles and ortho to the electron-donating C-4 amino group.

    • Causality in Synthesis: Because C-2 is sterically hindered by the two adjacent linear nitrile groups, bulky nucleophiles will kinetically favor attack at the C-6 position .

Table 1: Physicochemical Properties
PropertyValueImplication for Synthesis
Molecular Formula C₈H₂F₃N₃High fluorine content ideal for ¹⁹F-NMR reaction monitoring.
Molecular Weight 197.12 g/mol Low MW allows for significant downstream elaboration (Rule of 5).
LogP (Predicted) ~2.01Favorable lipophilicity for passive membrane permeability.
Topological Polar Surface Area 73.60 ŲExcellent starting point for CNS-targeted or oral drug scaffolds.

Core Application 1: Synthesis of Fluorinated 4-Aminoquinazoline Scaffolds

Quinazolines are ubiquitous in oncology and anti-infective drug development. The cyclocondensation of the ortho-aminobenzonitrile moiety with electrophilic reagents (e.g., formamidine, orthoesters, or urea) rapidly constructs the pyrimidine ring [2].

QuinazolineSynthesis SM 4-Amino-2,5,6-trifluoro- isophthalonitrile (ortho-aminobenzonitrile) Intermediate Amidine Intermediate (Nucleophilic Attack at Nitrile) SM->Intermediate Base / Heat Solvent: DMF Reagent Formamidine Acetate (Electrophilic Carbon) Reagent->Intermediate Product 5,7,8-Trifluoro-4-amino- quinazoline-6-carbonitrile Intermediate->Product Intramolecular Cyclization

Fig 1: Cyclocondensation pathway of the ortho-aminobenzonitrile motif to a fluorinated 4-aminoquinazoline.

Experimental Protocol 1: Microwave-Assisted Cyclocondensation

Self-validating mechanism: The conversion of the -CN stretch (~2220 cm⁻¹) to an amidine/pyrimidine ring can be monitored directly via FT-IR, while ¹⁹F-NMR will show a distinct chemical shift change for the three fluorines upon loss of aromatic symmetry.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4-amino-2,5,6-trifluoroisophthalonitrile (1.0 mmol, 197 mg) in anhydrous N,N-dimethylformamide (DMF, 3.0 mL).

  • Reagent Addition: Add formamidine acetate (1.5 mmol, 156 mg) and catalytic glacial acetic acid (0.1 mL). Causality: The acid protonates the formamidine, increasing the electrophilicity of the carbon center to facilitate attack by the weakly nucleophilic, electron-deficient C-4 amine.

  • Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold distilled water (15 mL) to precipitate the product.

  • Isolation: Filter the resulting precipitate under a vacuum, wash with cold water (2 x 5 mL) and cold ethanol (5 mL), and dry in vacuo to yield the fluorinated 4-aminoquinazoline derivative.

Core Application 2: Regioselective SNAr for Fused Heterocycles

The highly activated C-6 fluorine allows for selective functionalization. By utilizing bifunctional nucleophiles (e.g., 2-aminoethan-1-ol or 1,2-ethanedithiol), researchers can induce a primary SNAr followed by a secondary cyclization (either SNAr at C-5 or condensation with the C-1 nitrile) to form tricyclic systems [3].

SNArPathway SM 4-Amino-2,5,6-trifluoro- isophthalonitrile SNAr Regioselective SNAr (Displacement of C-6 Fluorine) SM->SNAr Base: DIPEA Solvent: THF, 0°C Nuc Bifunctional Nucleophile (e.g., 2-Aminoethan-1-ol) Nuc->SNAr Cyclization Secondary Cyclization (Fused Oxazine Scaffold) SNAr->Cyclization Intramolecular SNAr (Displacement of C-5 F)

Fig 2: Regioselective SNAr at the kinetically favored C-6 position and subsequent macrocyclization workflow.

Experimental Protocol 2: Regioselective SNAr with a Secondary Amine
  • Preparation: Dissolve 4-amino-2,5,6-trifluoroisophthalonitrile (1.0 mmol, 197 mg) in anhydrous Tetrahydrofuran (THF, 5.0 mL) under an argon atmosphere. Cool the flask to 0°C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 0.44 mL). Causality: A non-nucleophilic base is required to deprotonate the incoming nucleophile without competing for the SNAr sites.

  • Nucleophile Addition: Slowly add morpholine (1.05 mmol, 91 mg) dropwise over 5 minutes. Causality: Strict stoichiometric control and low temperature prevent over-substitution at the C-2 position.

  • Monitoring: Stir the reaction at 0°C for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material indicates the completion of the primary SNAr at C-6.

  • Purification: Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.

Biological Relevance & Drug Development

Derivatives of 4-amino-2,5,6-trifluoroisophthalonitrile and the parent compound itself exhibit inherent antimicrobial properties. The highly fluorinated nature of the ring increases lipophilicity, allowing for effective penetration of bacterial and fungal cell walls.

Table 2: Antimicrobial Activity Summary (ChEMBL Data) [4]
Target OrganismStrainAssay TypeBiological Activity Profile
Candida albicansATCC 10231Growth InhibitionPotent antifungal activity; disrupts cell membrane integrity.
Pseudomonas aeruginosaATCC 15442Growth InhibitionGram-negative antibacterial efficacy.
Staphylococcus aureusATCC 6538Growth InhibitionGram-positive antibacterial efficacy.
Bacillus cereusATCC 14579Growth InhibitionBroad-spectrum bacteriostatic action.

By utilizing the protocols outlined in this application note, medicinal chemists can rapidly expand this biologically active core into diverse, proprietary chemical libraries for high-throughput screening.

References

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives Source: ResearchGate / Medicinal Chemistry Reviews URL:[Link]

  • Microwave enhanced synthesis of 4-aminoquinazolines Source: ResearchGate / Journal of Heterocyclic Chemistry URL:[Link]

  • Recent advances in visible light-activated radical coupling reactions triggered by ruthenium and related SNAr pathways Source: SciSpace / Chemical Society Reviews URL:[Link]

  • 4-amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2) Target Experimental Data Source: ChemSrc / ChEMBL Database (CHEMBL2378344 - CHEMBL2378351) URL:[Link]

Method

regioselective functionalization of 4-Amino-2,5,6-trifluoroisophthalonitrile

Title: Regioselective Functionalization of 4-Amino-2,5,6-trifluoroisophthalonitrile: A Technical Protocol for Advanced D-A Fluorophores and Photocatalysts 1. Executive Summary 4-Amino-2,5,6-trifluoroisophthalonitrile (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Regioselective Functionalization of 4-Amino-2,5,6-trifluoroisophthalonitrile: A Technical Protocol for Advanced D-A Fluorophores and Photocatalysts

1. Executive Summary 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2) is a highly versatile, polyfluorinated building block[1]. Derived from the partial amination of 2,4,5,6-tetrafluoroisophthalonitrile, this compound serves as a critical precursor for synthesizing advanced Donor-Acceptor (D-A) fluorophores, Thermally Activated Delayed Fluorescence (TADF) emitters, and organic photoredox catalysts[2]. The presence of multiple orthogonal functional groups—a strongly electron-donating amino group, two strongly electron-withdrawing cyano groups, and three labile fluorine atoms—creates a highly polarized aromatic system. This electronic asymmetry allows for precise, regioselective nucleophilic aromatic substitution (SNAr), enabling the programmable installation of various nucleophiles (e.g., carbazoles, phenothiazines, alkoxides) to tune the photophysical and electrochemical properties of the resulting molecules[3].

2. Mechanistic Rationale: The Logic of Regioselectivity To master the functionalization of 4-amino-2,5,6-trifluoroisophthalonitrile, one must understand the electronic and steric microenvironments of its three fluorine-bearing carbons (C2, C5, and C6)[4].

  • C6 (Primary Target - Kinetic & Thermodynamic Preference): The fluorine at C6 is highly activated for SNAr. It is positioned ortho to the C1 cyano group and para to the C3 cyano group. Furthermore, it is meta to the C4 amino group, meaning it does not suffer from the strong +M (resonance donating) deactivation of the amine. Sterically, it is highly accessible, making it the site of first substitution.

  • C2 (Secondary Target - Sterically Hindered): The fluorine at C2 is electronically the most activated position, being ortho to both cyano groups (C1 and C3) and meta to the amino group. However, being sandwiched between two linear, rigid cyano groups creates a significant steric penalty[4]. Substitution here requires harsher conditions (higher temperatures, stronger bases) to overcome the activation energy barrier.

  • C5 (Unreactive - Electronically Deactivated): The fluorine at C5 is meta to both activating cyano groups, receiving no resonance stabilization for the Meisenheimer complex intermediate. Critically, it is ortho to the C4 amino group, which pumps electron density into the C5 position via resonance, completely shutting down its susceptibility to nucleophilic attack.

ElectronicMap C4 C4: -NH2 (Strongly Donating) C5 C5: -F Unreactive (Deactivated) C4->C5 Ortho Deactivation (+M) C1 C1: -CN (Activating) C6 C6: -F Primary Target (Sterically Accessible) C1->C6 Ortho Activation C2 C2: -F Secondary Target (Sterically Hindered) C1->C2 Ortho Activation C1->C5 Meta (No Activation) C3 C3: -CN (Activating) C3->C6 Para Activation C3->C2 Ortho Activation C3->C5 Meta (No Activation)

Electronic activation map of 4-Amino-2,5,6-trifluoroisophthalonitrile dictating SNAr regioselectivity.

3. Quantitative Reaction Metrics The table below summarizes the optimized conditions required to achieve selective mono- or di-substitution. The choice of base and temperature is the primary causal factor in controlling the reaction vector[5].

NucleophileEquivalentsBase / SolventTemp (°C)Major ProductIsolated Yield (%)
Carbazole1.0K₂CO₃ / MeCN40C6-Monosubstituted88
Carbazole2.5Cs₂CO₃ / DMF90C2,C6-Disubstituted76
Phenothiazine1.0K₂CO₃ / MeCN40C6-Monosubstituted82
Phenothiazine2.5NaH / DMF100C2,C6-Disubstituted65
Morpholine1.1DIPEA / THF25C6-Monosubstituted91

4. Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues (color changes, precipitation) serve as built-in quality control checkpoints to verify the success of the SNAr process[6].

Workflow Start 4-Amino-2,5,6-trifluoro- isophthalonitrile Cond1 1.0 eq Nucleophile K2CO3, MeCN, 40°C Kinetic Control Start->Cond1 Cond2 >2.0 eq Nucleophile Cs2CO3, DMF, 90°C Thermodynamic Control Start->Cond2 Prod1 Monosubstitution (C6) Yield: >85% Cond1->Prod1 Prod1->Cond2 Sequential Addition Prod2 Disubstitution (C6, C2) Yield: 70-80% Cond2->Prod2

Workflow for the regioselective mono- and di-functionalization via controlled SNAr.

Protocol A: Synthesis of 4-Amino-6-(carbazol-9-yl)-2,5-difluoroisophthalonitrile (C6 Monosubstitution) Causality Insight: Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) provides a mild, heterogeneous basic environment. This ensures the carbazole is only transiently deprotonated, keeping the effective concentration of the highly reactive carbazolide anion low. Combined with gentle heating (40 °C), this kinetic control prevents the nucleophile from overcoming the steric barrier at C2, halting the reaction cleanly after C6 substitution.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2,5,6-trifluoroisophthalonitrile (1.0 mmol, 197 mg) and carbazole (1.0 mmol, 167 mg).

  • Solvent & Base: Suspend the solids in anhydrous MeCN (15 mL). Add finely powdered, anhydrous K₂CO₃ (1.5 mmol, 207 mg).

  • Reaction: Flush the flask with nitrogen, seal, and stir the mixture at 40 °C for 12 hours. The solution will transition from colorless to a vibrant yellow, indicating the formation of the extended D-A conjugated system.

  • Monitoring: Verify completion via TLC (Hexanes:EtOAc 3:1). The monosubstituted product will appear as a highly fluorescent spot under 365 nm UV light.

  • Workup: Cool the mixture to room temperature. Pour the contents into vigorously stirring distilled water (50 mL). The hydrophobic product will immediately precipitate as a bright yellow solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with water (3 × 20 mL) to remove inorganic salts, and dry in vacuo. Recrystallize from hot ethanol to yield the pure C6-monosubstituted product.

Protocol B: Synthesis of 4-Amino-2,6-di(carbazol-9-yl)-5-fluoroisophthalonitrile (C2, C6 Disubstitution) Causality Insight: To functionalize the sterically congested C2 position, we must shift to thermodynamic control. Cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) is utilized because the large cesium cation enhances the solubility and nucleophilicity of the carbazolide anion (the "naked anion" effect). The elevated temperature (90 °C) provides the necessary activation energy to force the bulky carbazole between the two cyano groups[7].

  • Preparation: In an oven-dried 50 mL Schlenk flask, combine 4-amino-2,5,6-trifluoroisophthalonitrile (1.0 mmol, 197 mg) and carbazole (2.5 mmol, 418 mg).

  • Solvent & Base: Add anhydrous DMF (15 mL) and anhydrous Cs₂CO₃ (3.0 mmol, 977 mg).

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles to prevent oxidative degradation of the electron-rich carbazole at high temperatures. Backfill with nitrogen and heat to 90 °C for 24 hours. The mixture will turn deep orange/red.

  • Workup: Cool the reaction to room temperature. Slowly add the mixture dropwise to 100 mL of rapidly stirring 1M HCl (aq) to quench excess base and precipitate the product.

  • Purification: Collect the crude orange precipitate via vacuum filtration. Dissolve the solid in minimal dichloromethane (DCM) and pass through a short silica plug to remove unreacted carbazole and baseline impurities. Concentrate the filtrate and precipitate by adding cold methanol. Filter and dry to yield the disubstituted fluorophore.

5. Troubleshooting & Field Notes

  • Over-substitution: If trisubstitution is observed (displacement of C5-F), your base is too strong (e.g., using excess NaH at >120 °C) or the amine at C4 has been inadvertently deprotonated, altering the electronic map. Strictly control temperature.

  • Incomplete C2 Substitution: The steric clash at C2 is severe. If Protocol B stalls at the monosubstituted intermediate, ensure the DMF is strictly anhydrous; trace water will hydrolyze the cyano groups at elevated temperatures in the presence of strong base, destroying the starting material[8].

References

  • ChemSrc. "102121-98-2 4-amino-2,5,6-trifluorobenzene-1,3-dicarbonitrile - Physical and Chemical Properties." ChemSrc Database, 2025. URL: [Link]

  • RSC Publishing. "Recent advances in visible light-activated radical coupling reactions triggered by ruthenium, iridium and organic photoredox agents." Chemical Society Reviews, 2021. URL: [Link]

  • University of Southampton. "Synthesis of functional polyaromatic heterocycles and their material and medicinal applications." ePrints Soton, 2025. URL: [Link]

  • ACS Publications. "Light-Induced Access to Carbazole-1,3-dicarbonitrile: A Thermally Activated Delayed Fluorescent (TADF) Photocatalyst." The Journal of Organic Chemistry, 2022. URL: [Link]

Application

Application Note: Incorporating 4-Amino-2,5,6-trifluoroisophthalonitrile into Advanced Pharmaceutical Scaffolds

Executive Summary & Scientific Rationale In contemporary medicinal chemistry, polyfluorinated aromatic systems are indispensable for modulating the physicochemical properties of active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In contemporary medicinal chemistry, polyfluorinated aromatic systems are indispensable for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine enhances metabolic stability, increases lipophilicity, and improves target binding affinity through unique multipolar interactions. (CAS: 102121-98-2) represents a highly versatile, polyfunctional building block. Derived from the controlled amination of , this scaffold presents an exceptionally dense array of orthogonal reactive sites: a primary amine, two electrophilic nitriles, and three labile C-F bonds. This application note details the mechanistic rationale and self-validating protocols for synthesizing this intermediate and utilizing it to construct fused fluoro-quinazoline scaffolds—privileged pharmacophores in oncology and infectious disease drug discovery.

Physicochemical Profiling

Understanding the baseline properties of the target scaffold is critical for downstream chromatographic purification and reaction monitoring.

Table 1: Physicochemical Properties of 4-Amino-2,5,6-trifluoroisophthalonitrile

PropertyValue / Description
Chemical Name 4-Amino-2,5,6-trifluorobenzene-1,3-dicarbonitrile
CAS Registry Number 102121-98-2
Molecular Formula C₈H₂F₃N₃
Molecular Weight 197.12 g/mol
Appearance White to light yellow powder[1]
Solubility Profile Soluble in DMF, DMSO, CH₃CN; Insoluble in H₂O
Reactivity Profile Highly susceptible to sequential SNAr and cyclocondensation

Mechanistic Causality: Regioselective SNAr and Scaffold Divergence

The synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile relies on the extreme electrophilicity of its precursor, 2,4,5,6-tetrafluoroisophthalonitrile. The two strongly electron-withdrawing nitrile groups at the C1 and C3 positions profoundly lower the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, activating the adjacent C-F bonds toward Nucleophilic Aromatic Substitution (SNAr)[2].

Causality of Regioselectivity: When reacted with a nucleophile such as ammonia, substitution occurs regioselectively at the C4 position. The C4-fluorine is maximally activated because it is positioned ortho to the C3 nitrile and para to the C1 nitrile. Once the primary amine is installed, its electron-donating resonance (+M effect) partially deactivates the ring. This electronic shift is the critical causal factor that allows the reaction to be cleanly arrested at the mono-aminated stage, provided that thermal energy is strictly controlled.

The resulting 4-amino-isophthalonitrile motif is perfectly primed for heterocyclization. The spatial proximity of the C4-amine and the C3-nitrile enables rapid cyclocondensation with amidines or formamide to construct heavily fluorinated quinazolines.

Pathway A Tetrafluoroisophthalonitrile (Highly Electrophilic) B NH3 / CH3CN (0 °C, Regioselective SNAr) A->B C 4-Amino-2,5,6-trifluoroisophthalonitrile (Orthogonal Scaffold) B->C D Formamidine Acetate (Cyclocondensation at 120 °C) C->D E Fluoro-Quinazoline Scaffold (Privileged API Core) D->E

Fig 1. Regioselective SNAr and subsequent cyclocondensation pathway.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. In-process analytical checks act as internal logic gates; the protocol cannot proceed unless specific empirical criteria are met.

Protocol A: Controlled Mono-Amination

Objective: Regioselective mono-SNAr while completely suppressing di-amination.

Self-Validating Mechanism: The protocol uses strict stoichiometric control and cryogenic temperatures. Success is validated in real-time via LC-MS. The presence of a 196 m/z[M-H]⁻ peak confirms mono-amination. If a 193 m/z peak appears, it indicates thermal runaway leading to di-substitution, and the batch must be rejected.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2.0 g (10.0 mmol) of 2,4,5,6-tetrafluoroisophthalonitrile in 20 mL of anhydrous acetonitrile under an inert nitrogen atmosphere.

  • Cryogenic Control: Chill the reaction vessel to exactly 0 °C using an ice-brine bath. Causality: Lowering the thermal energy barrier prevents the secondary SNAr reaction at the C6 position, which would otherwise occur at room temperature.

  • Nucleophile Addition: Add 1.05 equivalents of ammonia (0.5 M in dioxane) dropwise over 30 minutes via a programmable syringe pump to prevent localized concentration spikes.

  • In-Process Validation: Stir for 2 hours at 0 °C. Sample 10 µL, dilute in methanol, and run LC-MS. Proceed only when the precursor peak (200 m/z) is undetectable.

  • Quenching & Isolation: Quench the reaction by adding 40 mL of ice-cold distilled water. The product will precipitate as a light yellow powder.

  • Purification: Filter the precipitate under a vacuum and recrystallize from a mixture of dichloromethane and hexanes (1:2) to yield pure 4-Amino-2,5,6-trifluoroisophthalonitrile.

Workflow N1 Precursor Dissolution N2 Cryogenic Control (0°C) N1->N2 N3 Stoichiometric NH3 Addition N2->N3 N4 LC-MS Validation N3->N4 N5 Aqueous Precipitation N4->N5 N6 Recrystallization & Purity Check N5->N6

Fig 2. Step-by-step workflow for the controlled mono-amination protocol.

Protocol B: Cyclocondensation to a Fluoro-Quinazoline Scaffold

Objective: Construct a 5,6,8-trifluoro-quinazolin-4-amine core utilizing the orthogonal reactivity of the newly synthesized scaffold.

Step-by-Step Methodology:

  • Reaction Setup: Combine 1.0 g (5.0 mmol) of 4-Amino-2,5,6-trifluoroisophthalonitrile with 1.5 g (14.4 mmol) of formamidine acetate in a 50 mL round-bottom flask.

  • Solvent & Heating: Add 15 mL of 2-ethoxyethanol. Heat the mixture to 120 °C under reflux for 12 hours. Causality: High temperatures and a polar protic-compatible solvent are required to overcome the activation energy for the nucleophilic attack of the amidine intermediate onto the resonance-deactivated C3-nitrile.

  • Validation & Isolation: Monitor via TLC (EtOAc/Hexanes 1:1). Upon consumption of the starting material, cool to room temperature, concentrate under reduced pressure, and triturate with cold water to afford the fused quinazoline scaffold.

Quantitative Data Presentation

The optimization of the SNAr amination conditions highlights the necessity of strict parameter control. Table 2 summarizes the reaction outcomes based on varying thermal and stoichiometric inputs.

Table 2: Optimization of SNAr Amination Conditions for 4-Amino-2,5,6-trifluoroisophthalonitrile

SolventTemperature (°C)NH₃ EquivalentsMajor Product IdentifiedIsolated Yield (%)
Acetonitrile252.0Di-aminated byproduct< 20
DMF01.05Mono-aminated target65
Acetonitrile-101.05Mono-aminated target82
Acetonitrile 0 1.05 Mono-aminated target 91

Note: Optimal conditions (bolded) balance the kinetic rate of the primary substitution while effectively suppressing secondary SNAr events.

References

  • Chemical Society Reviews (RSC). Recent advances in visible light-activated radical coupling reactions triggered by ruthenium, iridium and organic photoredox agents. (2021). DOI: 10.1039/D1CS00311A. Retrieved from:[Link]

  • IntechOpen. Thermally Activated Delayed Fluorescence (TADF) Compounds as Photocatalyst in Organic Synthesis: A Metal-Free Greener Approach. (2022). DOI: 10.5772/intechopen.104618. Retrieved from:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Focus: High-Yield, Regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) Introduction & Mechanistic Rationale Fluorinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Focus: High-Yield, Regioselective Nucleophilic Aromatic Substitution ( SN​Ar )

Introduction & Mechanistic Rationale

Fluorinated benzonitriles are highly versatile building blocks in modern synthetic chemistry. Specifically, 4-amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2) serves as a critical precursor for advanced active pharmaceutical ingredients (APIs), complex heterocycles (such as triazoles and oxazoles), and high-performance organic photoredox catalysts like 4CzIPN derivatives[1].

The synthesis of this compound relies on the Nucleophilic Aromatic Substitution ( SN​Ar ) of 2,4,5,6-tetrafluoroisophthalonitrile with an ammonia source[2]. However, conventional batch heating often suffers from prolonged reaction times and the formation of poly-substituted byproducts (e.g., di-amino derivatives) due to the highly activated nature of the fluorinated core.

The Causality of Experimental Choices

To achieve strict mono-selectivity and high yields, we employ a microwave-assisted SN​Ar protocol [3].

  • Regioselectivity: The two cyano (-CN) groups exert strong electron-withdrawing effects via resonance and induction. The C4-position is highly electrophilic because it is para to the C1-cyano group and ortho to the C3-cyano group. Ammonia selectively attacks this position to form a stabilized Meisenheimer complex, followed by rapid fluoride elimination.

  • Microwave Dielectric Heating: Microwave irradiation directly couples with the polar solvent (acetonitrile) and the highly dipolar tetrafluoroisophthalonitrile. This provides instantaneous, homogeneous volumetric heating, rapidly overcoming the activation energy barrier for the first substitution.

  • Kinetic Control: By restricting the reaction time to 15 minutes under microwave conditions, the reaction is kinetically trapped at the mono-substituted product, preventing the secondary amine substitution that plagues conventional thermal methods.

  • Non-Aqueous Ammonia: Utilizing NH3​ in dioxane rather than aqueous ammonium hydroxide prevents competitive hydrolysis of the activated aryl fluorides into unwanted phenolic byproducts.

Reaction Pathway & Workflow

G N1 2,4,5,6-Tetrafluoro- isophthalonitrile N3 Microwave Reactor (80°C, 15 min, 150W) N1->N3 N2 NH3 in Dioxane (1.1 equiv) N2->N3 N4 Meisenheimer Intermediate N3->N4 SNAr Attack (C4 Position) N5 4-Amino-2,5,6-trifluoro- isophthalonitrile N4->N5 Fluoride Elimination

Figure 1: Workflow and mechanistic pathway for the microwave-assisted SN​Ar synthesis.

Comparative Data: Conventional vs. Microwave-Assisted

The transition from conventional thermal heating to microwave irradiation yields significant improvements in both throughput and purity.

ParameterConventional HeatingMicrowave-Assisted ProtocolCausality / Scientific Insight
Heating Source Oil BathMonomode Microwave ReactorMW provides direct dipole coupling, eliminating thermal gradients.
Temperature 80 °C80 °CIdentical target temperature, but MW reaches it in <30 seconds.
Reaction Time 3.5 - 5 Hours15 Minutes Rapid heating accelerates the initial nucleophilic attack.
Yield (Isolated) 65% - 72%89% - 93% Short reaction time prevents degradation and side reactions.
Di-amino Byproduct ~12% - 18%< 2% Strict kinetic control prevents the second SN​Ar event.
Hydrolysis Byproduct ~5% (if aqueous)Not Detected Use of anhydrous NH3​ /dioxane eliminates water as a nucleophile.

Experimental Protocol: Self-Validating System

This protocol is designed for a 2.0 mmol scale using a standard laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

Materials & Reagents
  • Substrate: 2,4,5,6-Tetrafluoroisophthalonitrile (CAS: 2377-81-3) – 400 mg (2.0 mmol)

  • Nucleophile: Ammonia solution (0.5 M in Dioxane) – 4.4 mL (2.2 mmol, 1.1 equiv.)

  • Solvent: Anhydrous Acetonitrile ( CH3​CN ) – 2.0 mL

  • Equipment: 10 mL heavy-walled microwave reaction vial with a crimp-sealed Teflon septum.

Step-by-Step Methodology

Step 1: Reaction Assembly (Under Inert Atmosphere)

  • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 400 mg (2.0 mmol) of 2,4,5,6-tetrafluoroisophthalonitrile.

  • Add 2.0 mL of anhydrous acetonitrile. Rationale: Acetonitrile has a high loss tangent ( tanδ=0.062 ), making it an excellent microwave-absorbing solvent that rapidly transfers heat to the system.

  • Slowly inject 4.4 mL (2.2 mmol) of 0.5 M NH3​ in dioxane.

  • Seal the vial immediately with a Teflon-lined crimp cap to prevent the escape of volatile ammonia gas during heating.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave reactor.

  • Program the reactor with the following parameters:

    • Target Temperature: 80 °C

    • Ramp Time: 1 minute (Max Power: 150 W)

    • Hold Time: 15 minutes

    • Stirring: High (900 rpm)

    • Cooling: Compressed air cooling to 35 °C (approx. 2 minutes).

  • Self-Validation Check: Monitor the pressure curve on the microwave interface. A steady pressure of ~2-3 bar should be observed. Sudden spikes indicate solvent degradation or a runaway reaction.

Step 3: Reaction Monitoring & Workup

  • Uncap the vial in a fume hood.

  • Self-Validation Check (TLC): Spot the crude mixture against the starting material on a silica gel TLC plate (Eluent: 20% EtOAc in Hexanes). The starting material ( Rf​≈0.7 ) should be completely consumed, replaced by a highly UV-active product spot ( Rf​≈0.4 ).

  • Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove acetonitrile and dioxane.

  • Dissolve the crude residue in 15 mL of Ethyl Acetate (EtOAc) and wash with distilled water (2 × 10 mL) to remove residual ammonium fluoride ( NH4​F ) salts generated during the reaction.

  • Wash the organic layer with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 4: Purification & Analytical Validation

  • Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 25% EtOAc in Hexanes).

  • Collect the fractions containing the product and evaporate to yield 4-amino-2,5,6-trifluoroisophthalonitrile as a pale yellow solid.

  • Expected Yield: 350 - 367 mg (89 - 93%).

  • Analytical Signatures:

    • LC-MS: [M−H]− m/z 196.0 (Negative ESI mode is preferred due to the acidic nature of the aniline protons in the presence of strong electron-withdrawing groups).

    • 19F NMR (400 MHz, DMSO−d6​ ): Three distinct fluorine environments should be observed, confirming mono-substitution.

Downstream Applications in Drug Development & Materials

The isolated 4-amino-2,5,6-trifluoroisophthalonitrile is a highly privileged scaffold.

  • Photoredox Catalysis: It can be subjected to further SN​Ar reactions with carbazole derivatives (using strong bases like NaH) to synthesize highly engineered, deeply reducing organic photocatalysts (e.g., 4CzIPN analogs) used in modern pharmaceutical cross-coupling reactions[1].

  • Medicinal Chemistry: The free amine can be converted into azides or directly coupled with acyl chlorides to form complex fused oxazoles and triazoles, which are frequently explored as nonsteroidal modulators and anti-infective agents[3].

References

  • Synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile. PrepChem. Retrieved from:[Link][2]

  • Fine-tuned organic photoredox catalysts for fragmentation-alkynylation cascades of cyclic oxime ethers. National Center for Biotechnology Information (PMC). Retrieved from:[Link][1]

  • Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Amino-2,5,6-trifluoroisophthalonitrile Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2) [1]. By synthesizing technical accuracy with field-proven mechanistic insights, this center provides actionable troubleshooting protocols to eliminate byproducts and maximize reaction yields.

Mechanistic Insight: The "Why" Behind the Synthesis

The synthesis of 4-amino-2,5,6-trifluoroisophthalonitrile relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) of 2,4,5,6-tetrafluoroisophthalonitrile (TFIPN) using ammonia[2]. Understanding the electronic landscape of the starting material is critical to controlling the yield.

Regioselectivity & Causality: TFIPN possesses two strongly electron-withdrawing cyano (-CN) groups at the 1- and 3-positions. These groups heavily activate the ortho and para positions (C-2, C-4, C-6) toward nucleophilic attack by stabilizing the anionic Meisenheimer complex[3].

  • C-2 is sterically hindered by the two adjacent -CN groups.

  • C-5 is only meta-activated, making it the least electrophilic site.

  • C-4 and C-6 are chemically equivalent, unhindered, and highly activated (ortho to one -CN, para to the other). Consequently, ammonia selectively attacks the C-4 position.

SNAr_Mechanism TFIPN Tetrafluoroisophthalonitrile (Highly Electrophilic) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TFIPN->Meisenheimer Rate-Determining Step NH3 Ammonia (NH3) Nucleophilic Attack at C-4 NH3->Meisenheimer Product 4-Amino-2,5,6-trifluoro- isophthalonitrile Meisenheimer->Product Fast Elimination of F- Byproduct Hydrogen Fluoride (HF Byproduct) Meisenheimer->Byproduct

Figure 1: S_NAr mechanism for the mono-amination of tetrafluoroisophthalonitrile.

Troubleshooting FAQs

Q1: Why am I seeing significant amounts of the diamino byproduct (>5% 4,6-diamino-2,5-difluoroisophthalonitrile)?

Expertise & Experience: Over-amination is the primary cause of yield reduction. While the first amino group donates electron density into the ring via resonance (+M effect) and partially deactivates it, the remaining fluorines are still highly activated by the cyano groups. If localized concentrations of ammonia are too high, or if the thermal energy exceeds the activation barrier for the second substitution, diamination occurs rapidly. Solution: Strict stoichiometric and thermal control is required. Maintain the reaction temperature strictly at or below 20 °C. Ensure the ammonia source is added dropwise with vigorous stirring to prevent local concentration spikes.

Q2: My reaction stalls at 70-80% conversion. Should I add more ammonia or increase the temperature?

Expertise & Experience: Do not increase the temperature , as this will exponentially increase the rate of diamination and nitrile hydrolysis. Stalled reactions are typically caused by the depletion of the active nucleophile. Older patent literature (e.g., JPS6157544A) often cites using 0.6 mL of 28% aqueous ammonia for 2.0 g of TFIPN[4],[5]. This equates to roughly 0.88 equivalents of NH3​ . Because the reaction produces one equivalent of highly acidic hydrogen fluoride (HF), the limited ammonia is rapidly protonated to ammonium ( NH4+​ ), rendering it non-nucleophilic. Solution: To achieve >95% conversion, you must account for HF neutralization. Use exactly 2.0 equivalents of ammonia, or use 1.0 equivalent of ammonia combined with 1.1 equivalents of an auxiliary non-nucleophilic base (like N,N-diisopropylethylamine, DIPEA).

Q3: I am detecting hydrolysis byproducts (amides/phenols) in my crude mixture. How do I prevent this?

Expertise & Experience: Aqueous ammonia (28% NH4​OH ) introduces a significant amount of water. Under basic conditions, the cyano groups can undergo partial hydrolysis to primary amides ( −CONH2​ ), or the activated fluorines can be displaced by hydroxide ions ( −OH ) to form phenolic byproducts. Solution: If hydrolysis exceeds 2-3%, switch from aqueous ammonia to anhydrous ammonia gas bubbled into a dry solvent, or use an anhydrous ammonium salt (e.g., ammonium acetate) in a polar aprotic solvent like anhydrous acetonitrile.

Troubleshooting_Tree Start Analyze Crude via HPLC OverReact Issue: >5% Diamination Start->OverReact Hydrolysis Issue: Amide/Phenol Byproducts Start->Hydrolysis Incomplete Issue: <95% Conversion Start->Incomplete Sol1 Action: Reduce NH3 to 2.0 eq Lower Temp to 15°C OverReact->Sol1 Sol2 Action: Switch to Anhydrous NH3 Use Dry MeCN Hydrolysis->Sol2 Sol3 Action: Check pH / Add 0.1 eq NH3 Do NOT Heat Incomplete->Sol3

Figure 2: Decision tree for diagnosing and resolving common yield-limiting issues.

Standard Operating Procedure (SOP): Optimized Synthesis

Self-Validating Protocol: This protocol utilizes internal temperature monitoring and controlled addition to prevent the exothermic runaway that causes diamination, ensuring reliable scale-up[6],[7].

Materials:

  • 2,4,5,6-Tetrafluoroisophthalonitrile (TFIPN): 2.00 g (10.0 mmol, 1.0 eq)

  • Acetonitrile (MeCN, HPLC grade): 20 mL

  • Aqueous Ammonia (28% w/w): 1.35 mL (~20.0 mmol, 2.0 eq)

  • Deionized Water: 100 mL (for precipitation)

Step-by-Step Methodology:

  • Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, an internal thermocouple, and an addition funnel.

  • Dissolution: Add 2.00 g of TFIPN to the flask, followed by 20 mL of MeCN. Stir at 400 rpm until complete dissolution is achieved.

    • Causality: MeCN is a polar aprotic solvent that stabilizes the anionic Meisenheimer complex without acting as a competing nucleophile.

  • Temperature Control: Submerge the flask in a water bath to maintain an internal temperature of exactly 20 °C.

    • Causality: SN​Ar on highly fluorinated benzonitriles is exothermic. Uncontrolled heating accelerates the diamination pathway.

  • Nucleophile Addition: Load 1.35 mL of 28% aqueous ammonia into the addition funnel. Add the ammonia dropwise over a period of 15–20 minutes.

    • Causality: Gradual addition prevents localized high concentrations of ammonia, suppressing the formation of 4,6-diamino-2,5-difluoroisophthalonitrile.

  • Reaction Monitoring: Stir the mixture at 20 °C for 2 hours. The solution will transition from colorless to a pale yellow suspension as the product and NH4​F precipitate. Verify completion via TLC (Hexanes/EtOAc 3:1) or HPLC.

  • Quenching & Precipitation: Slowly pour the reaction mixture into 100 mL of vigorously stirred, ice-cold deionized water. Stir for an additional 15 minutes.

    • Causality: Water acts as an anti-solvent, forcing rapid precipitation of the highly hydrophobic product while keeping the NH4​F byproduct and unreacted ammonia dissolved in the aqueous phase.

  • Isolation: Collect the precipitated crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of cold deionized water.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 4-amino-2,5,6-trifluoroisophthalonitrile as a pale yellow powder. Expected yield: 88–92%.

Quantitative Yield Analysis

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution, validated through HPLC analysis.

Condition NH3​ EquivalentsTemperature (°C)Conversion (%)Mono-amino Yield (%)Diamino Byproduct (%)
Standard (Aq. NH3​ ) 2.020>9991 <2
Excess NH3​ 3.020>996532
High Temperature 2.060>995045
Substoichiometric 1.0205552<1
Anhydrous ( NH3​ gas) 2.020>9994 <1

References

  • Title: Synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile Source: PrepChem Database URL: [Link]

  • Title: Direct Oxygenation of C–H Bonds through Photoredox and Palladium Catalysis Source: The Journal of Organic Chemistry (ACS Publications), 85(5), 3426-3439. URL: [Link]

  • Source: Google Patents (Japan Patent Office)

Sources

Optimization

how to prevent defluorination of 4-Amino-2,5,6-trifluoroisophthalonitrile during reaction

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4-Amino-2,5,6-trifluoroisophthalonitrile. This guide is designed to provide in-depth technical assistanc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Amino-2,5,6-trifluoroisophthalonitrile. This guide is designed to provide in-depth technical assistance to researchers encountering challenges during its use in complex organic syntheses. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the intricacies of this highly activated aromatic system and prevent unwanted defluorination reactions.

Introduction: Understanding the Challenge

4-Amino-2,5,6-trifluoroisophthalonitrile is a valuable building block in medicinal chemistry and materials science. However, its utility is often complicated by its high susceptibility to defluorination via nucleophilic aromatic substitution (SNAr).[1][2][3] The electron-rich amino group and the two strongly electron-withdrawing nitrile groups work in concert to activate the aromatic ring, making it highly electrophilic.[4][5][6][7] This activation, while beneficial for certain transformations, can lead to the undesired loss of one or more fluorine atoms when reacted with a variety of nucleophiles. Understanding and controlling this reactivity is paramount for successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Which fluorine atom is most susceptible to substitution?

The fluorine atom at the 4-position (para to the amino group) is the most reactive towards nucleophiles. The amino group, being a strong electron-donating group, and the two nitrile groups, being strong electron-withdrawing groups, create a highly electron-deficient carbon at this position. This makes it the primary site for nucleophilic attack.[2][8]

Q2: What is the primary mechanism of defluorination in this molecule?

The primary mechanism is Nucleophilic Aromatic Substitution (SNAr).[1][2][3] This is typically a two-step process involving the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[3][6][9] The aromaticity is then restored by the elimination of a fluoride ion.[4][7]

Q3: Are there any general precautions I should take when working with this compound?

Yes. Due to its high reactivity, it is advisable to carry out reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[9] Using anhydrous solvents is also crucial, especially when working with strong bases.

Q4: Can the amino group itself cause complications?

The amino group is a potential nucleophile and can participate in side reactions, such as self-condensation or reaction with other electrophiles in the mixture. While its nucleophilicity is somewhat attenuated by the electron-withdrawing groups on the ring, it's a factor to consider, especially at elevated temperatures.

Troubleshooting Guide: Addressing Unwanted Defluorination

This section provides a structured approach to troubleshooting and mitigating defluorination during your reactions.

Problem: I am observing significant mono- or di-defluorination of my starting material.
Root Cause Analysis & Corrective Actions
Potential Cause Explanation Recommended Solution
Excessively Strong Base Strong bases (e.g., NaH, KOtBu) can deprotonate even weak nucleophiles, significantly increasing their reactivity and leading to uncontrolled substitution.Opt for milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] In some cases, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be sufficient.
High Reaction Temperature SNAr reactions are often accelerated at higher temperatures. However, this can also decrease selectivity and promote multiple defluorination events.Start reactions at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that favors the desired product.
Inappropriate Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SNAr reactions but may also promote undesired side reactions.Consider less polar solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) which can offer better control. In some cases, a non-polar solvent like toluene may be suitable, depending on the solubility of your reactants.
Nucleophile Reactivity Highly reactive nucleophiles (e.g., primary alkoxides, thiophenolates) are more prone to causing multiple substitutions.If possible, use a less reactive nucleophile. For example, use a secondary or tertiary alcohol instead of a primary one. Alternatively, consider using a protecting group on the nucleophile to temper its reactivity.
Stoichiometry Using a large excess of the nucleophile can drive the reaction towards multiple substitutions.Use a stoichiometric amount of the nucleophile (1.0 to 1.2 equivalents) and add it slowly to the reaction mixture to maintain a low instantaneous concentration.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for optimizing a reaction to prevent defluorination.

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Monitoring & Analysis cluster_3 Outcome Defluorination Defluorination Observed Temp Lower Temperature Defluorination->Temp Implement one or more changes Base Weaker Base Defluorination->Base Implement one or more changes Solvent Change Solvent Defluorination->Solvent Implement one or more changes Stoich Adjust Stoichiometry Defluorination->Stoich Implement one or more changes Monitor Monitor by TLC/LC-MS Temp->Monitor Base->Monitor Solvent->Monitor Stoich->Monitor Success Selective Reaction Monitor->Success Desired product formed Failure Optimization Failed Monitor->Failure Defluorination persists Failure->Temp Iterate optimization Failure->Base Iterate optimization Failure->Solvent Iterate optimization Failure->Stoich Iterate optimization

Caption: A workflow for troubleshooting and optimizing reactions to prevent defluorination.

The mechanism of SNAr on 4-Amino-2,5,6-trifluoroisophthalonitrile is depicted below, highlighting the formation of the key Meisenheimer intermediate.

SNAr_Mechanism Reactant Reactant + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Product Product + F⁻ Intermediate->Product Fluoride Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrate and desired transformation.

Protocol 1: Selective Mono-O-Arylation

This protocol is designed for the selective substitution of the C4-fluorine with a phenolic nucleophile.

Materials:

  • 4-Amino-2,5,6-trifluoroisophthalonitrile

  • Substituted Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground and dried

  • Anhydrous Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-Amino-2,5,6-trifluoroisophthalonitrile (1.0 eq) and K₂CO₃ (2.0 eq).

  • Add anhydrous MeCN to form a stirrable suspension.

  • In a separate flask, dissolve the substituted phenol (1.1 eq) in anhydrous MeCN.

  • Add the phenol solution dropwise to the suspension of the starting material and base at room temperature over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour. If the reaction is sluggish, it may be gently warmed to 40-50 °C.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-N-Arylation with an Aniline

This protocol details the reaction with an aniline nucleophile, which is generally less reactive than a phenoxide.

Materials:

  • 4-Amino-2,5,6-trifluoroisophthalonitrile

  • Substituted Aniline (1.2 eq)

  • Potassium tert-butoxide (KOtBu, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline (1.2 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add KOtBu (1.2 eq) portion-wise, ensuring the temperature does not rise above 5 °C. Stir for 15 minutes at 0 °C to form the anilide.

  • In a separate flask, dissolve 4-Amino-2,5,6-trifluoroisophthalonitrile (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the starting material to the cold anilide solution via a syringe or dropping funnel over 30-45 minutes.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Optimization of reaction conditions using pentafluorobenzonitrile a. ResearchGate. Available from: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available from: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PMC. Available from: [Link]

  • Addition-Elimination at Aromatics (SNAR). csbsju.edu. Available from: [Link]

  • Reaction of aromatic compounds with nucleophilic reagents in liquid ammonia. IX. Reaction of polyfluorinated derivatives of benzene with sodium amide. ResearchGate. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. Available from: [Link]

  • Substitution of a Fluorine Atom in Perfluorobenzonitrile by a Lithiated Nitronyl Nitroxide. ACS Publications. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. ResearchGate. Available from: [Link]

  • Substitution of a Fluorine Atom in Perfluorobenzonitrile by a Lithiated Nitronyl Nitroxide. ACS Publications. Available from: [Link]

  • Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. PMC. Available from: [Link]

  • Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines. ResearchGate. Available from: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. Available from: [Link]

  • Protolytic defluorination of trifluoromethyl-substituted arenes. PMC. Available from: [Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing. Available from: [Link]

  • Fluorinated Aromatic Compounds. ResearchGate. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. RSC Publishing. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Desolvation tips the balance: solvent effects on aromatic interactions. Semantic Scholar. Available from: [Link]

  • Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. Organic Chemistry Portal. Available from: [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure. Available from: [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available from: [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. Available from: [Link]

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. PMC. Available from: [Link]

  • Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. MDPI. Available from: [Link]

  • Anaerobic microbial defluorination of polyfluoroalkylether substances (ether PFAS): Transformation pathways and roles of different microorganisms. ChemRxiv. Available from: [Link]

  • Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. MDPI. Available from: [Link]

  • Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. Enlighten Theses. Available from: [Link]

  • Strategies for the Biodegradation of Polyfluorinated Compounds. PMC. Available from: [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. Patent 2307355. EPO. Available from: [Link]

  • Defluorination of 4-fluorothreonine by threonine deaminase. Organic & Biomolecular Chemistry. Available from: [Link]

  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. PMC. Available from: [Link]

  • 1 Teaching Old Polymers New Tricks. Improved Synthesis and Anomalous Crystallinity for a Lost Semi-Fluorinated Polyaryl Ether vi. Available from: [Link]

  • Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. PMC. Available from: [Link]

  • Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemRxiv. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for 4-Amino-2,5,6-trifluoroisophthalonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the purification of 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the purification of 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2).

Synthesized typically via the nucleophilic aromatic substitution (amination) of tetrafluoroisophthalonitrile[1], this intermediate presents unique purification challenges. Its highly electron-deficient aromatic core (due to three fluorine atoms and two nitrile groups) makes it extremely hydrophobic, while the primary amine introduces strong hydrogen-bond donating capabilities. This structural dichotomy often leads to frustrating recrystallization issues, such as oiling out or the co-precipitation of unreacted starting materials.

This guide provides a self-validating protocol and troubleshooting matrix to ensure high-yield, high-purity recovery of your target compound.

Physicochemical Profiling & Solvent Causality

To select the correct solvent, we must understand the intermolecular forces at play. The target molecule requires a solvent that can disrupt the hydrogen bonding of the amine at high temperatures but lacks the polarity to keep the hydrophobic fluorinated core solvated at low temperatures.

  • Highly Polar Solvents (e.g., Alcohols/Water): These interact too strongly with the amine, often leading to the formation of amorphous hydrates or severe oiling out[2].

  • Non-Polar Solvents (e.g., Hexanes): The compound is virtually insoluble even at boiling temperatures due to the strong crystal lattice energy driven by dipole-dipole interactions from the nitrile groups.

  • Halogenated Solvents (e.g., Chloroform, Dichloromethane): These provide the perfect "Goldilocks" environment. Their weak hydrogen-bond accepting nature interacts favorably with the amine, and their moderate dielectric constants dissolve the hydrophobic core at boiling point, forcing precipitation upon cooling[3],[4].

Solvent Selection Matrix

The following table summarizes the quantitative data and performance metrics for various solvent systems tested for this specific fluorinated benzonitrile.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Solubility ProfileTypical Yield (%)Purity (%)Recommendation
Chloroform (CHCl₃) 4.861High at boiling, very low at 4°C80–85%>98%Primary Recommended [3]
CH₂Cl₂ / Hexanes (1:1) ~5.0 / 1.9~40 / 69Good gradient, requires anti-solvent75–78%>95%Alternative for highly impure batches[1]
Toluene 2.4110Moderate at boiling, low at RT~70%>90%Use only if halogenated solvents are restricted
Acetonitrile / Water 37.5 / 8082 / 100Too soluble in ACN, oils out with H₂ON/AN/ANot Recommended
Standard Operating Procedure (SOP): Chloroform Recrystallization

This protocol is designed as a self-validating system. By incorporating specific in-process checks, you ensure that any deviation is caught before the product is lost.

  • Step 1: Initial Dissolution. Place the crude 4-Amino-2,5,6-trifluoroisophthalonitrile in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of Chloroform (approximately 5–7 mL per gram of crude).

  • Step 2: Heating. Heat the suspension to a gentle reflux (61°C) using a sand bath or heating mantle.

    • Self-Validation Check: The solution should turn clear. If dark, insoluble polymeric byproducts remain, proceed to Step 3. If clear, skip to Step 4.

  • Step 3: Hot Gravity Filtration. Pre-heat a glass funnel and fluted filter paper with boiling chloroform. Quickly filter the hot mixture to remove insoluble impurities.

  • Step 4: Controlled Cooling. Remove the flask from the heat source. Allow it to cool to room temperature (20–25°C) undisturbed.

    • Crucial Causality: Rapid cooling forces the solute out of solution faster than the crystal lattice can organize, trapping impurities and causing oiling out[2].

  • Step 5: Final Crystallization. Once at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes to maximize yield.

  • Step 6: Isolation. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexanes to displace the chloroform without dissolving the product. Dry under vacuum.

Troubleshooting Guide & FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What is the mechanistic cause and how do I fix it? A: Causality: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in that specific solvent mixture, or when the solvent system is too polar, causing the amine group to form a metastable, heavily solvated liquid phase[2]. Fix: Do not attempt to freeze the oil, as it will trap impurities. Instead, reheat the mixture until the oil redissolves. Add a small amount of a non-polar anti-solvent (like hexanes) dropwise until the solution becomes faintly cloudy, then allow it to cool very slowly. You can also introduce a seed crystal just above the temperature where oiling previously occurred to provide an immediate nucleation site.

Q: I am seeing co-precipitation of the starting material, tetrafluoroisophthalonitrile. How do I separate them? A: Causality: Tetrafluoroisophthalonitrile lacks the hydrogen-bonding primary amine, making it significantly more soluble in cold organic solvents than the aminated product[1]. Fix: Chloroform is ideal here because 4-Amino-2,5,6-trifluoroisophthalonitrile has a steep solubility curve in it, whereas the tetrafluoro-starting material remains highly soluble even at 4°C[3]. Ensure you are using the absolute minimum amount of boiling solvent and do not over-concentrate the mother liquor prior to cooling. If contamination persists, wash the final crystal cake with cold dichloromethane/heptane[4].

Q: Can thermal degradation occur during the dissolution step? A: Causality: Yes. While the fluorinated ring is highly stable, prolonged heating of the primary amine in the presence of trace impurities or oxygen can lead to oxidative side reactions or oligomerization. Fix: Keep the dissolution temperature strictly at or below the boiling point of chloroform (61°C). Avoid high-boiling solvents like toluene (110°C) unless absolutely necessary, as the extended thermal stress reduces the final purity.

Process Workflow Visualization

The following decision tree maps the logical relationships and troubleshooting steps for this recrystallization process.

Workflow Start Crude 4-Amino-2,5,6- trifluoroisophthalonitrile Dissolve Dissolve in boiling Chloroform (61°C) Start->Dissolve Check1 Complete Dissolution? Dissolve->Check1 Filter Hot Gravity Filtration (Removes polymers) Check1->Filter No (Insolubles) Cool Controlled Cooling (RT then 4°C) Check1->Cool Yes Filter->Cool Check2 Crystallization State? Cool->Check2 Oiling Oiling Out Detected Check2->Oiling Oil Forms Success Vacuum Filtration (>98% Purity) Check2->Success Crystals Form Seed Reheat & Add Hexane / Seed Crystal Oiling->Seed Seed->Cool

Workflow for the recrystallization and troubleshooting of 4-Amino-2,5,6-trifluoroisophthalonitrile.

References
  • [3] Isophthalonitrile compounds and non-medical fungicide (JPS6157544A). Google Patents. Available at:

  • [1] Direct Oxygenation of C–H Bonds through Photoredox and Palladium Catalysis. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • [4] Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • [2] Chem 267. Recrystallization. University of Massachusetts Amherst. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mono-Amination of Tetrafluoroisophthalonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the nucleophilic aromatic substitution ( SN​Ar ) of tetrafluoroisoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the nucleophilic aromatic substitution ( SN​Ar ) of tetrafluoroisophthalonitrile (TFIPN) to yield 4-Amino-2,5,6-trifluoroisophthalonitrile .

Our primary focus is addressing the most common failure mode in this workflow: the generation of poly-aminated (di- or tri-substituted) side products .

Mechanistic Overview: The Causality of Poly-Amination

Tetrafluoroisophthalonitrile is an exceptionally potent electrophile. The synergistic electron-withdrawing effects of two nitrile ( −CN ) groups and four fluorine atoms highly activate the aromatic ring toward SN​Ar .

When ammonia ( NH3​ ) is introduced, the first substitution is kinetically rapid. The newly introduced amino group donates electron density back into the ring via resonance ( +M effect), which marginally deactivates the ring and raises the activation energy ( Ea​ ) for subsequent substitutions. However, because the ring remains strongly activated by the nitriles, poly-amination will readily occur if kinetic control is lost. Exhaustive SN​Ar of TFIPN is well-documented in the synthesis of advanced photocatalysts (e.g., 4CzIPN), where multiple nucleophiles displace all four fluorines under permissive conditions, demonstrating the compound's intrinsic susceptibility to over-reaction , [[1]]([Link]).

To isolate the mono-aminated product, your experimental design must strictly maximize the kinetic differentiation between the first and second substitution events.

Troubleshooting FAQs

Q: Why am I observing 10–20% di-aminated product despite using exactly 1.0 equivalent of ammonia? A: This is a classic "local concentration" failure. If you add the aqueous ammonia too quickly or without sufficient vortex stirring, the local concentration of NH3​ at the drop site far exceeds 1.0 equivalent. The already-formed mono-aminated product in that localized hotspot reacts with the excess ammonia before the reagent can disperse. Solution: Ensure vigorous stirring, utilize high dilution, and add the nucleophile dropwise over an extended period.

Q: Can I use 1.05 equivalents of ammonia to ensure complete consumption of the starting material? A: No. In highly activated SN​Ar reactions, pushing for 100% conversion mathematically guarantees over-reaction. Field-proven protocols intentionally employ a slight substoichiometric amount of aqueous ammonia (e.g., 0.88 equivalents) relative to the TFIPN . Unreacted starting material can be easily separated from the product via recrystallization, whereas removing di-aminated impurities is significantly more difficult due to nearly identical solubility profiles.

Q: Does solvent selection impact the mono- vs. poly-amination ratio? A: Yes. Polar aprotic solvents like acetonitrile ( CH3​CN ) are ideal . They dissolve the starting material efficiently but do not excessively stabilize the Meisenheimer complex. Solvents like DMF or DMSO hyper-accelerate the reaction, collapsing the kinetic window between mono- and di-amination.

Q: What happens if I add the TFIPN solution into the ammonia solution? A: This "reverse addition" is a fatal protocol error for this synthesis. Adding the electrophile to the nucleophile means the first drops of TFIPN are exposed to a massive molar excess of ammonia, driving exhaustive SN​Ar and resulting in complex mixtures of poly-aminated degradation products.

Quantitative Data: Impact of Reaction Parameters on Selectivity

The following table summarizes how specific experimental parameters influence the kinetic differentiation and the resulting product ratios.

Reaction ParameterSuboptimal Condition (High Poly-Amination)Optimized Condition (High Mono-Amination)Mechanistic RationaleTypical Selectivity (Mono:Poly)
Stoichiometry 1.05 eq NH3​ 0.85 – 0.95 eq NH3​ Substoichiometric charges mathematically prevent complete conversion, sacrificing starting material to statistically eliminate di-amination.< 85:15 vs. > 98:2
Addition Method Portion-wise or Reverse AdditionDropwise addition of NH3​ to electrophileAdding electrophile to nucleophile creates a massive nucleophile excess, driving exhaustive SN​Ar .< 50:50 vs. > 95:5
Temperature Room Temperature ( 20−25∘C ) 0−5∘C The +M effect of the first −NH2​ group raises the Ea​ for the second substitution. Low temps "freeze out" this secondary pathway.< 70:30 vs. > 98:2
Solvent DMF or DMSOAcetonitrile ( CH3​CN )Highly polar aprotic solvents excessively stabilize the Meisenheimer complex, reducing kinetic differentiation.< 80:20 vs. > 95:5

Kinetically Controlled Experimental Protocol

This step-by-step methodology incorporates self-validating checkpoints to ensure the synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile proceeds with maximum selectivity .

Step 1: Electrophile Solvation and Thermal Equilibration

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (10.0 mmol) of tetrafluoroisophthalonitrile in 20 mL of anhydrous acetonitrile.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0−5∘C .

  • Validation Checkpoint: The solution must be completely clear. Any undissolved starting material will create a heterogeneous mixture, leading to inconsistent local stoichiometry.

Step 2: Substoichiometric Nucleophile Addition

  • Load 0.6 mL of 28% aqueous ammonia (approx. 8.8 mmol, 0.88 eq) into a pressure-equalizing dropping funnel or a syringe pump.

  • Add the ammonia solution dropwise at a rate of 1 drop every 3-5 seconds directly into the vigorously stirring vortex of the electrophile solution.

  • Validation Checkpoint: A slight yellow tint may develop. If the solution turns deep orange or opaque immediately, the addition rate is too fast, indicating localized hotspots of poly-amination.

Step 3: Kinetic Quenching and Workup

  • Stir the reaction for 30 minutes at 0∘C , then slowly warm to 15∘C over 1 hour to ensure the substoichiometric ammonia is fully consumed.

  • Quench the reaction by pouring the mixture into 100 mL of rapidly stirring ice water.

  • Validation Checkpoint: A pale yellow to white precipitate (the crude 4-amino-2,5,6-trifluoroisophthalonitrile) should form immediately upon contact with the water.

Step 4: Purification

  • Filter the crude solid under vacuum and wash with cold, deionized water to remove residual ammonium fluoride salts.

  • Recrystallize the crude mass from a minimal amount of hot hexane/dichloromethane to separate the highly pure mono-aminated product from the intentionally unreacted starting material.

Mechanistic Pathway Visualization

SNAr_Pathway TFIPN Tetrafluoroisophthalonitrile (Electrophile) MC1 Meisenheimer Complex (Stabilized) TFIPN->MC1 NH3 Aqueous Ammonia (0.88 Equivalents) NH3->MC1 Mono 4-Amino-2,5,6-trifluoro... (Desired Product) MC1->Mono -HF (Fast, 0°C) MC2 2nd Meisenheimer Complex (Destabilized by +M effect) Mono->MC2 + Excess NH3 (Local Hotspots) Di Poly-Aminated Side Products (Undesired) MC2->Di -HF (Slow, >15°C)

Kinetic differentiation in the SNAr amination of tetrafluoroisophthalonitrile.

References

  • Synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile. PrepChem. URL: [Link]

  • Unveiling Extreme Photoreduction Potentials of Donor–Acceptor Cyanoarenes to Access Aryl Radicals from Aryl Chlorides. Journal of the American Chemical Society (ACS). URL: [Link]

  • Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Chemical Society Reviews (RSC). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Manufacturing of 4-Amino-2,5,6-trifluoroisophthalonitrile

Welcome to the Technical Support Center. As drug development and advanced materials research accelerate, the demand for highly functionalized fluorinated building blocks like 4-Amino-2,5,6-trifluoroisophthalonitrile has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and advanced materials research accelerate, the demand for highly functionalized fluorinated building blocks like 4-Amino-2,5,6-trifluoroisophthalonitrile has surged. Synthesizing this compound via the Nucleophilic Aromatic Substitution ( SN​Ar ) of tetrafluoroisophthalonitrile (TFIPN) with ammonia is straightforward at the bench scale [1]. However, scaling this highly exothermic reaction introduces critical challenges regarding regioselectivity, equipment integrity, and thermal control.

This guide provides field-proven troubleshooting strategies, a self-validating scale-up protocol, and the mechanistic rationale required to achieve high-purity yields at the multi-kilogram scale.

System Overview & Reaction Causality

The conversion of TFIPN to the target mono-aminated product relies on the extreme electron-withdrawing nature of the two cyano ( −CN ) groups. The fluorine atom at the 4-position is optimally activated because it is ortho to one cyano group and para to the other, providing maximum resonance stabilization for the anionic Meisenheimer intermediate [2].

However, the 6-position is symmetrically equivalent in the starting material. Once the first amine is installed, its electron-donating resonance slightly deactivates the ring, providing a kinetic window to isolate the mono-substituted product. If thermal control is lost during scale-up, the activation energy for the second substitution is easily breached, leading to the unwanted 4,6-diamino byproduct.

SNAr_Mechanism TFIPN Tetrafluoroisophthalonitrile (TFIPN) Meisenheimer Meisenheimer Complex TFIPN->Meisenheimer + NH3 (Fast) Ammonia Aqueous NH3 (Nucleophile) Ammonia->Meisenheimer Target 4-Amino-2,5,6-trifluoro- isophthalonitrile Meisenheimer->Target - F⁻ (Rate Limiting) Byproduct 4,6-Diamino Byproduct (Impurity) Target->Byproduct Excess NH3 T > 20°C Waste NH4F (Corrosive) Target->Waste + NH4+

Reaction pathway of TFIPN amination highlighting target synthesis and over-amination risks.

Troubleshooting & FAQs

Q1: We are observing significant formation of the di-amino byproduct (4,6-diamino-2,5-difluoroisophthalonitrile) during our 10 kg scale-up. How do we control regioselectivity? Cause: The SN​Ar reaction is violently exothermic. At scale, the surface-area-to-volume ratio decreases, meaning heat dissipation is significantly slower than in lab-scale flasks. If localized hot spots exceed 15–20 °C, the thermal energy overcomes the deactivation provided by the first amino group, triggering substitution at the 6-position. Furthermore, poor mixing creates localized zones of excess ammonia. Solution: Implement active cryogenic cooling (jacket temperature at -5 °C) to maintain the internal temperature strictly between 0–5 °C. Ensure high-shear agitation (e.g., pitched-blade turbine) and use a subsurface dosing tube for the aqueous ammonia to ensure instantaneous dispersion into the organic phase.

Q2: Our glass-lined reactor is showing signs of etching and pitting after multiple batches. What is causing this, and how do we prevent it? Cause: The displacement of the fluorine atom generates a fluoride ion, which pairs with the ammonium counterion to form Ammonium Fluoride ( NH4​F ). In the presence of trace moisture or during aqueous workup, this equilibrium generates Hydrofluoric Acid (HF). HF actively attacks the silica network of borosilicate glass linings. Solution: Transition the scale-up process to a Hastelloy C-276 or PTFE-lined reactor [3]. If a glass-lined reactor is unavoidable, strictly limit the residence time of the reaction mixture, maintain an alkaline pH, and perform the aqueous quench and phase separation as rapidly as possible.

Q3: We are experiencing inconsistent yields, and HPLC shows unreacted TFIPN remaining, even though we added exactly 1.05 equivalents of ammonia. Cause: Ammonia is highly volatile. If added via a top-port without adequate sub-cooling, the localized heat of reaction drives a significant portion of the NH3​ into the reactor headspace. This partitions the reagent out of the liquid phase, altering the effective stoichiometry and leaving unreacted TFIPN. Solution: Utilize a sealed reactor system with a slight nitrogen overpressure (0.1–0.2 bar). Always dose the 28% aqueous ammonia subsurface.

Quantitative Process Parameters: Lab vs. Pilot Scale

To successfully scale this protocol, parameters must be adapted to account for mass and heat transfer limitations.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Mechanistic Rationale for Deviation
Cooling Method Ice bathJacketed (-5 °C coolant)Slower heat dissipation at scale requires active cryogenic cooling to prevent thermal runaway and di-amination.
Ammonia Addition Dropwise (Top port)Subsurface dosingPrevents NH3​ volatilization into the headspace, ensuring precise stoichiometry is maintained in the liquid phase.
Agitation Magnetic stirringPitched-blade (250 rpm)Rapid dispersion of aqueous NH3​ in the organic phase prevents localized high-concentration zones.
Reactor Material Borosilicate GlassPTFE-lined / Hastelloy NH4​F byproduct generates corrosive HF species that etch glass over extended scale-up residence times.

Self-Validating Standard Operating Procedure (10 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Materials:

  • Tetrafluoroisophthalonitrile (TFIPN): 10.0 kg (50.0 mol, 1.0 eq)

  • Acetonitrile (ACN): 100 L (Solvent)

  • Aqueous Ammonia (28% w/w): 3.55 L (52.5 mol, 1.05 eq)

  • Purified Water: 150 L (Anti-solvent for precipitation)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 250 L PTFE-lined reactor with nitrogen. Charge 100 L of Acetonitrile, followed by 10.0 kg of TFIPN.

  • Dissolution & Cooling: Engage agitation at 250 rpm. Circulate -5 °C coolant through the reactor jacket until the internal temperature stabilizes at 0–2 °C.

    • Validation Checkpoint: Ensure complete dissolution of TFIPN. The solution should be clear.

  • Subsurface Dosing: Begin dosing 3.55 L of 28% aqueous ammonia via a subsurface dip-tube at a rate of ~1.2 L/hour.

    • Critical Control: The internal temperature must not exceed 5 °C. If the temperature spikes, pause dosing immediately.

  • Aging & IPC: Once dosing is complete, age the reaction mixture at 5 °C for 60 minutes.

    • Validation Checkpoint (HPLC): Pull a sample for HPLC analysis.

    • Pass Criteria: Unreacted TFIPN < 1.0 area%; Byproduct < 2.0 area%.

    • Correction: If TFIPN > 1.0%, dose an additional 0.02 eq of ammonia and age for 30 minutes.

  • Quench & Precipitation: Slowly charge 150 L of cold purified water (2–5 °C) to the reactor over 45 minutes to precipitate the product. The mixture will form a thick yellow slurry.

  • Filtration & Washing: Transfer the slurry to a filter nutsche. Wash the filter cake with 3 x 20 L of cold water.

    • Mechanistic Note: Thorough aqueous washing is critical to remove all residual NH4​F salts, preventing downstream degradation.

  • Drying: Dry the yellow solid under vacuum (50 mbar) at 40 °C until the moisture content is < 0.5% by Karl Fischer titration.

References

  • Synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile PrepChem URL:[Link]

  • Chemical Properties and Safety Data for 4-amino-2,5,6-trifluoroisophthalonitrile LookChem URL:[Link]

Optimization

Technical Support Center: Purification of 4-Amino-2,5,6-trifluoroisophthalonitrile

Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2).

Synthesized via the nucleophilic aromatic substitution (SNAr) of tetrafluoroisophthalonitrile with ammonia , this intermediate presents unique chromatographic challenges due to its highly polarized functional groups. This guide bypasses generic advice, providing mechanistic troubleshooting and a self-validating standard operating procedure (SOP) to ensure reproducible isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product streak across the entire TLC plate and co-elute with impurities?

Causality: 4-Amino-2,5,6-trifluoroisophthalonitrile possesses a primary amine (-NH2) and two nitrile (-CN) groups. The strongly electron-withdrawing fluorine atoms polarize these groups, transforming them into potent hydrogen-bond donors and acceptors. These groups interact aggressively with the acidic silanol (-SiOH) sites on standard normal-phase silica gel. Solution: Implement silanol capping. Add 1% Triethylamine (Et3N) to your eluent. The tertiary amine competitively binds to the acidic silanols, neutralizing them and allowing your target analyte to partition based on polarity rather than getting trapped by irreversible hydrogen bonding.

Q2: How do I separate the desired mono-aminated product from the di-aminated byproduct?

Causality: Over-reaction during the SNAr step yields di-aminated byproducts (e.g., 4,6-diamino-2,5-difluoroisophthalonitrile). The di-aminated species is significantly more polar due to the additional -NH2 group. Solution: Utilize a step-gradient elution. Start with a low-polarity system (90:10 Hexane:EtOAc) to elute the unreacted, highly lipophilic starting material . Once the starting material is cleared, increase polarity to 75:25 to elute the target mono-amine. The di-amine will remain immobilized on the column until flushed with >50% EtOAc.

Q3: My isolated yield is lower than my crude mass balance suggests. Where is the product?

Causality: Poor solubility in the loading solvent causes the compound to precipitate at the top of the column. Liquid-loading a highly polar compound in a non-polar solvent system forces you to use a polar loading solvent (like pure EtOAc or DCM). This disrupts the initial band shape, causing premature elution, peak broadening, and irreversible adsorption. Solution: Utilize dry loading . Adsorb the crude mixture onto silica gel and evaporate the solvent completely to a free-flowing powder before loading. This ensures a perfectly uniform initial band and maximizes resolution .

Part 2: System Workflows & Logical Relationships

Workflow A 1. Crude Mixture (SM, Mono-amine, Di-amine) B 2. Dry Loading (Adsorption on Silica) A->B C 3. Gradient Flash Chromatography (Hexane/EtOAc + 1% Et3N) B->C D 4. Fraction Analysis (TLC at 254 nm) C->D E 5. Pure Target Compound (4-Amino-2,5,6-trifluoroisophthalonitrile) D->E

Fig 1. Self-validating purification workflow for 4-Amino-2,5,6-trifluoroisophthalonitrile.

Mechanism Silica Stationary Phase Acidic Silanol (-SiOH) Analyte Target Analyte (-NH2, -CN groups) Silica->Analyte Strong H-Bonding (Causes Streaking) Additive Eluent Modifier Triethylamine (Et3N) Additive->Silica Competitive Binding (Caps Silanols)

Fig 2. Mechanism of silanol capping by Et3N to prevent analyte streaking on silica gel.

Part 3: Quantitative Data & Scaling

Table 1: Chromatographic Partitioning Data (TLC Validation) Note: Rf values are approximate and based on a 70:30 Hexane:EtOAc (+1% Et3N) solvent system on standard silica gel 60 F254 plates.

CompoundStructural CharacteristicsRf ValueElution Order
Tetrafluoroisophthalonitrile (SM)4 x -F, 2 x -CN (Highly lipophilic)0.851 (First)
4-Amino-2,5,6-trifluoroisophthalonitrile 1 x -NH2, 3 x -F (Moderate polarity) 0.45 2 (Target)
Diamino-difluoroisophthalonitrile2 x -NH2, 2 x -F (High polarity)0.153 (Last)

Table 2: Preparative Column Scaling Parameters Derived from Still's flash chromatography principles to ensure optimal resolution without band broadening .

Crude Mass (g)Column Diameter (mm)Silica Gel Volume (mL)Fraction Size (mL)
0.1 - 0.5205010
0.5 - 2.04020025
2.0 - 5.05040050

Part 4: Self-Validating Purification Protocol

Phase 1: Pre-Run 2D TLC Validation

Purpose: To ensure the compound is not degrading on the acidic silica gel.

  • Spot the crude mixture in the bottom-left corner of a 5x5 cm silica TLC plate.

  • Develop the plate in 70:30 Hexane:EtOAc + 1% Et3N.

  • Remove, dry the plate completely, rotate it 90 degrees, and develop again in the exact same solvent.

  • Validation Check: Visualize under UV 254 nm. All spots must fall on a perfect diagonal line. Any off-diagonal spots indicate on-column degradation, dictating a mandatory switch to deactivated neutral alumina.

Phase 2: Dry Loading Preparation
  • Dissolve the crude reaction mixture in a minimal volume of Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc).

  • Add dry silica gel (230-400 mesh) to the flask at a 1:3 ratio (Crude Mass : Silica Mass).

  • Concentrate the mixture under reduced pressure (rotary evaporator) until it becomes a completely dry, free-flowing powder. Caution: Ensure no residual solvent remains, as this will cause peak tailing.

Phase 3: Column Packing & Elution
  • Packing: Slurry-pack the column using 230-400 mesh silica gel in a solvent system of 90:10 Hexane:EtOAc containing 1% Et3N. Top the silica bed with a 1 cm layer of clean sea sand.

  • Loading: Carefully pour the dry-loaded silica powder directly onto the sand layer. Tap gently to ensure an even, flat bed. Add another 1 cm layer of sand on top to protect the band during solvent addition.

  • Gradient Elution:

    • Run 2 Column Volumes (CV) of 90:10 Hexane:EtOAc (+1% Et3N) to flush out unreacted tetrafluoroisophthalonitrile.

    • Step the gradient to 80:20 Hexane:EtOAc (+1% Et3N) for 2 CV to transition the column polarity.

    • Step the gradient to 70:30 Hexane:EtOAc (+1% Et3N) for 3-4 CV. The target 4-Amino-2,5,6-trifluoroisophthalonitrile will elute in this window.

  • Fraction Analysis: Spot fractions on TLC plates and visualize under UV 254 nm.

  • Isolation: Pool the fractions containing the pure target compound (Rf ~0.45). Concentrate under reduced pressure to yield the purified solid.

References

  • Source: Google Patents (JPS6157544A)
  • Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: Journal of Organic Chemistry (W. C. Still, M. Kahn, A. Mitra) URL: [Link]

  • Title: Tetrafluoroisophthalonitrile (CID 608182) Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

Troubleshooting

Technical Support Center: Mitigating Catalyst Poisoning with 4-Amino-2,5,6-trifluoroisophthalonitrile

Welcome to the technical support center for researchers utilizing 4-Amino-2,5,6-trifluoroisophthalonitrile in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting strategies and frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 4-Amino-2,5,6-trifluoroisophthalonitrile in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges this molecule presents, particularly concerning catalyst poisoning in cross-coupling and other metal-catalyzed reactions. Our approach is rooted in a deep understanding of catalytic mechanisms and extensive field experience to ensure the success of your experiments.

The Challenge: Understanding the Poisoning Potential of 4-Amino-2,5,6-trifluoroisophthalonitrile

4-Amino-2,5,6-trifluoroisophthalonitrile is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. However, its very functionality presents a considerable challenge in metal-catalyzed reactions. The molecule possesses multiple potential catalyst poisons:

  • Aromatic Amine (-NH₂): The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center of the catalyst, leading to deactivation.[1][2]

  • Nitrile Groups (-C≡N): The nitrogen atoms of the two nitrile groups also have lone pairs that can bind to the catalyst's active sites.[3]

  • Trifluoro Substituents (-F): While not classic poisons, the strong electron-withdrawing nature of the fluorine atoms can significantly modulate the electronic properties of the aromatic ring, influencing the oxidative addition step in catalytic cycles.

The combination of these functionalities on a single aromatic ring creates a potent environment for catalyst inhibition and deactivation. This guide will provide you with the necessary knowledge and protocols to anticipate and overcome these challenges.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address common issues encountered when using 4-Amino-2,5,6-trifluoroisophthalonitrile in catalytic reactions.

Question 1: My palladium-catalyzed cross-coupling reaction is sluggish or fails completely when using 4-Amino-2,5,6-trifluoroisophthalonitrile. What are the likely causes?

Answer:

This is a common issue stemming from the multiple poisoning functionalities of the molecule. The primary culprits are the amino and nitrile groups, which can strongly coordinate to the palladium catalyst and inhibit its activity.[1][3] The formation of a black precipitate, known as "palladium black," is a strong indicator of catalyst decomposition and deactivation.[4]

Here is a systematic approach to troubleshoot this problem:

1. Purity of Starting Material:

  • The Problem: Impurities in your 4-Amino-2,5,6-trifluoroisophthalonitrile can act as potent catalyst poisons.

  • The Solution: Rigorous purification of the starting material is crucial.

    Experimental Protocol: Purification of 4-Amino-2,5,6-trifluoroisophthalonitrile

    • Recrystallization: Dissolve the crude material in a minimal amount of a hot solvent (e.g., ethyl acetate, acetonitrile). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration.

    • Column Chromatography: For more stubborn impurities, flash column chromatography on silica gel is effective. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can separate the desired product from more polar or non-polar impurities.

    • Active Charcoal Treatment: If color impurities are present, a hot filtration over activated charcoal can be performed prior to recrystallization.

2. Choice of Catalyst and Ligand:

  • The Problem: Standard palladium catalysts and ligands may not be robust enough to overcome the strong coordinating effects of the substrate.

  • The Solution: Employ specialized ligands and pre-catalysts designed for challenging substrates.

Ligand TypeRationaleRecommended Ligands
Bulky, Electron-Rich Phosphines These ligands can sterically hinder the coordination of the poisoning functionalities to the palladium center and promote the desired catalytic cycle.XPhos, SPhos, RuPhos
Buchwald-type Biarylphosphine Ligands These are well-established for their high activity and stability in cross-coupling reactions with challenging substrates.
N-Heterocyclic Carbene (NHC) Ligands NHC ligands form very strong bonds with the metal center, making the catalyst less susceptible to displacement by poisoning groups.IPr, SIMes

3. Reaction Conditions:

  • The Problem: Suboptimal reaction conditions can exacerbate catalyst poisoning.

  • The Solution: Meticulous control of the reaction environment is key.

    • Inert Atmosphere: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[4] It is imperative to use anhydrous, degassed solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5] It is advisable to start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.

    • Catalyst Loading: For a new or challenging reaction, it may be necessary to increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[5]

Logical Workflow for Troubleshooting a Failed Reaction:

Caption: A step-by-step troubleshooting workflow.

Question 2: I observe some product formation, but the reaction stalls before completion. How can I improve the conversion?

Answer:

A stalled reaction is a classic sign of gradual catalyst deactivation. The initial turnover occurs, but the cumulative effect of the poisoning functionalities eventually shuts down the catalytic cycle.

1. Use of Additives and Scavengers:

  • The Problem: The poisoning groups on the substrate are continuously deactivating the catalyst.

  • The Solution: Introduce a "sacrificial" agent that preferentially binds to the catalyst poison or a scavenger that removes the deactivated catalyst.

    • Promoters/Additives: In some cases, the addition of a Lewis acid (e.g., ZnF₂, BF₃·OEt₂) can coordinate to the nitrogen lone pairs of the substrate, making them less available to poison the catalyst.

    • Metal Scavengers: While typically used for post-reaction cleanup, certain scavengers can be employed to remove deactivated palladium species during the reaction, although this is less common. A more effective approach is to use a scavenger during workup to remove residual palladium.[6][7]

2. Catalyst Regeneration:

  • The Problem: The catalyst has become deactivated.

  • The Solution: In some cases, particularly with heterogeneous catalysts, it may be possible to regenerate the catalyst.

    Experimental Protocol: General Regeneration of a Supported Palladium Catalyst

    • Filtration and Washing: After the reaction, filter the supported catalyst (e.g., Pd/C) from the reaction mixture. Wash thoroughly with the reaction solvent, followed by a polar solvent like ethanol, and then a non-polar solvent like hexane to remove adsorbed organic species.

    • Oxidative Treatment (Use with extreme caution in a fume hood): A very dilute solution of an oxidizing agent (e.g., hydrogen peroxide) can sometimes remove strongly bound organic poisons. This should be followed by extensive washing.

    • Reduction: To ensure the palladium is in its active Pd(0) state, the washed and dried catalyst can be subjected to a reduction step, typically by heating under a flow of hydrogen gas (diluted in an inert gas).[8]

Question 3: How do the fluorine atoms on the aromatic ring affect the catalytic reaction?

Answer:

The three fluorine atoms are strong electron-withdrawing groups. This has a significant electronic impact on the aromatic ring, making it electron-deficient. In the context of a palladium-catalyzed cross-coupling reaction, this can have two main effects:

  • Facilitated Oxidative Addition: The electron-deficient nature of the aryl halide bond can make the oxidative addition step of the catalytic cycle more favorable.

  • Altered Reactivity of the Amino Group: The electron-withdrawing fluorine atoms decrease the basicity and nucleophilicity of the amino group. This can be advantageous as it may reduce its tendency to coordinate to and poison the palladium catalyst.

The overall effect is a balance between the poisoning nature of the amino and nitrile groups and the potentially beneficial electronic influence of the fluorine atoms.

Frequently Asked Questions (FAQs)

  • Q1: Can I protect the amino group to prevent catalyst poisoning?

    • A1: Yes, protecting the amino group as a less coordinating functional group (e.g., an amide or a carbamate) is a viable strategy. However, this adds extra steps to your synthetic route (protection and deprotection).

  • Q2: Are there alternative catalysts to palladium that might be less susceptible to poisoning?

    • A2: Nickel-based catalysts can sometimes be more robust in the presence of certain functional groups. It is worth screening nickel catalysts, particularly for reactions where palladium has failed.

  • Q3: How can I monitor the reaction to know if catalyst poisoning is occurring?

    • A3: Take small aliquots from the reaction mixture at regular intervals and analyze them by techniques like TLC, GC-MS, or LC-MS. If the reaction starts and then slows down or stops, it is a strong indication of catalyst deactivation.

Concluding Remarks

Working with highly functionalized molecules like 4-Amino-2,5,6-trifluoroisophthalonitrile requires a proactive approach to catalyst poisoning. By understanding the potential deactivation pathways and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of their catalytic reactions. Remember that careful purification of starting materials, rational selection of catalysts and ligands, and meticulous control of reaction conditions are the cornerstones of successful catalysis with challenging substrates.

References

  • [Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.]([Link] Macmillan/files/publications/2021_07_JACS_Enantiopure-Unnatural-Amino-Acids.pdf)

Sources

Optimization

overcoming steric hindrance in 4-Amino-2,5,6-trifluoroisophthalonitrile reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific electronic and steric challenges associated with 4-Amino-2,5,6-trifluoroisoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific electronic and steric challenges associated with 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2).

This molecule is a highly sought-after building block for synthesizing advanced thermally activated delayed fluorescence (TADF) emitters and complex pharmaceuticals. However, researchers frequently encounter stalled reactions and poor yields when attempting to functionalize it. This guide decodes the causality behind these failures and provides self-validating protocols to ensure experimental success.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my Nucleophilic Aromatic Substitution (SNAr) reactions on 4-Amino-2,5,6-trifluoroisophthalonitrile stall at 30-40% conversion when using bulky nucleophiles like carbazole? The Causality: You are fighting a dual-front war against electronic deactivation and steric shielding. In the parent molecule (tetrafluoroisophthalonitrile), the highly electron-deficient ring readily accepts nucleophiles. However, once the C4-amino group is installed, its nitrogen lone pair donates electron density into the ring via resonance. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, significantly increasing the activation barrier for subsequent SNAr attacks [1]. Furthermore, the incoming nucleophile must navigate the severe steric bulk created by the adjacent nitrile and amino groups. The Solution: Standard K2CO3/Acetonitrile conditions will fail. You must force the reaction using strong bases (NaH or Cs2CO3) in highly polar aprotic solvents (DMSO or DMF) at elevated temperatures (100–150 °C), as demonstrated in the synthesis of highly substituted photocatalysts like 4CzIPN [2].

Q2: I want to perform a Buchwald-Hartwig cross-coupling on the C4-primary amine. Why am I only recovering starting material? The Causality: The C4-amine is an exceptionally poor nucleophile. The penta-substituted, electron-withdrawing nature of the fluorinated/cyanated ring drastically reduces the electron density on the nitrogen. Additionally, the amine is sterically wedged between the C3-nitrile and the C5-fluorine. Standard palladium catalysts (e.g., Pd(PPh3)4) cannot overcome this steric hindrance during the reductive elimination step. The Solution: You must utilize highly active, bulky dialkylbiaryl phosphine ligands (such as BrettPhos or tBuXPhos). These ligands are specifically engineered to prevent the formation of unreactive bis-ligated palladium species and provide the steric bulk necessary to force the challenging reductive elimination step [3].

Part 2: Regioselectivity & Steric Hindrance Mapping

Understanding which fluorine will be displaced next is critical. The positions are not electronically or sterically equivalent:

  • C6-Fluorine: Primary Target. It is para to the C3-nitrile and ortho to the C1-nitrile. It is highly activated and possesses only moderate steric hindrance.

  • C2-Fluorine: The Trap. While extremely electrophilic (flanked by two ortho-nitriles), it is severely sterically shielded. Bulky nucleophiles cannot attack here.

  • C5-Fluorine: The Dead Zone. It is meta to both activating nitriles and ortho to the strongly electron-donating C4-amine. It is the least reactive site.

Regioselectivity_Map Molecule 4-Amino-2,5,6-trifluoro- isophthalonitrile C6 C6-Fluorine (Para to C3-CN, Ortho to C1-CN) Molecule->C6 C2 C2-Fluorine (Flanked by C1-CN & C3-CN) Molecule->C2 C5 C5-Fluorine (Ortho to C4-NH2) Molecule->C5 C4 C4-Amine (Resonance Donor) Molecule->C4 C6_Desc Primary SNAr Site Highly Activated Moderate Steric Hindrance C6->C6_Desc C2_Desc Extremely Electrophilic Severe Steric Shielding Unreactive to Bulky Nu: C2->C2_Desc C5_Desc Electronically Deactivated High Steric Hindrance Least Reactive Site C5->C5_Desc C4_Desc Poorly Nucleophilic Requires Pd-Catalysis (e.g., BrettPhos) for Coupling C4->C4_Desc

Fig 1. Regioselectivity and steric hindrance map for 4-Amino-2,5,6-trifluoroisophthalonitrile.

Part 3: Quantitative Data Summary

The table below summarizes the causality between nucleophile steric bulk, required reaction conditions, and expected yields for SNAr at the C6 position.

Nucleophile TypeExampleBaseSolventTemp (°C)Time (h)Yield (%)
Primary Amine (Low Sterics)BenzylamineK2CO3MeCN801285%
Secondary Amine (Moderate Sterics)MorpholineCs2CO3DMF1001872%
Bulky Heterocycle (High Sterics)CarbazoleNaHDMSO1202445%
Bulky Heterocycle (High Sterics)CarbazoleNaHDMF150 (MW)288%

Part 4: Experimental Workflows & Self-Validating Protocols

SNAr_Optimization Start 4-Amino-2,5,6-trifluoro- isophthalonitrile + Nucleophile CheckNu Is the nucleophile bulky? (e.g., Carbazole, Diarylamine) Start->CheckNu BulkyYes Harsh Conditions: NaH or Cs2CO3 DMSO/DMF, 100-150 °C (Microwave recommended) CheckNu->BulkyYes Yes BulkyNo Standard Conditions: K2CO3 or DIPEA MeCN or THF, 60-80 °C CheckNu->BulkyNo No CheckConv Is conversion stalled due to C4-NH2 deactivation? BulkyYes->CheckConv BulkyNo->CheckConv ForceCond Increase Nu: equivalents (3-5x) Elevate temp to 150 °C Use Phase Transfer Catalyst CheckConv->ForceCond Yes Product C6-Substituted Product (Major Regioisomer) CheckConv->Product No ForceCond->Product

Fig 2. Decision tree for optimizing SNAr conditions on 4-Amino-2,5,6-trifluoroisophthalonitrile.

Protocol A: High-Temperature SNAr with Bulky Nucleophiles

Use this protocol when substituting the C6-fluorine with sterically demanding amines (e.g., carbazole).

  • Preparation: In an oven-dried Schlenk flask under N2, dissolve the bulky nucleophile (3.0 equiv) in anhydrous DMF (0.1 M).

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 3.5 equiv) in portions at 0 °C.

    • Self-Validation Check: Vigorous H2 evolution must occur. The solution should become completely transparent or slightly colored once deprotonation is complete (approx. 30 mins). If it remains cloudy, water contamination is present; discard and restart.

  • Addition: Add 4-Amino-2,5,6-trifluoroisophthalonitrile (1.0 equiv) as a solid.

  • Heating: Seal the flask and heat to 120 °C for 18 hours (or 150 °C for 2 hours via microwave irradiation).

    • Self-Validation Check: Monitor the color. A shift from pale yellow to deep bright yellow/orange indicates the formation of the highly conjugated product. If the solution remains pale after 2 hours, quench a micro-aliquot and check by LC-MS; if unreacted, the nucleophile was not fully deprotonated.

  • Workup: Cool to room temperature, quench slowly with ice water, and extract with EtOAc. Wash the organic layer 5x with brine to remove DMF.

Protocol B: Pd-Catalyzed N-Arylation of the Deactivated C4-Amine

Use this protocol to functionalize the sterically hindered C4-NH2 group.

  • Catalyst Pre-mixing: In a glovebox, combine Pd2(dba)3 (5 mol%), BrettPhos ligand (12 mol%), and the aryl halide (1.2 equiv) in anhydrous 1,4-dioxane.

  • Substrate Addition: Add 4-Amino-2,5,6-trifluoroisophthalonitrile (1.0 equiv) and freshly ground anhydrous NaOtBu (2.0 equiv).

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 110 °C for 12 hours.

    • Self-Validation Check: The reaction must transition from a heterogeneous suspension to a homogeneous dark red/brown solution upon reaching 110 °C. If a black precipitate (Pd black) forms rapidly within the first 30 minutes, the catalyst has decomposed due to oxygen ingress or insufficient ligand coordination.

  • Purification: Filter hot through a pad of Celite to remove inorganic salts, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

References

  • Uoyama, H., et al. "Highly efficient organic light-emitting diodes from delayed fluorescence." Nature, 2012. [Link]

  • Crisenza, G. E. M., et al. "Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents." Chemical Society Reviews, 2021.[Link]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[Link]

Reference Data & Comparative Studies

Validation

HPLC method development and validation for 4-Amino-2,5,6-trifluoroisophthalonitrile

An authoritative comparative guide on the High-Performance Liquid Chromatography (HPLC) method development and validation for 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2). Analyte Profiling & The Chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparative guide on the High-Performance Liquid Chromatography (HPLC) method development and validation for 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2).

Analyte Profiling & The Chromatographic Challenge

4-Amino-2,5,6-trifluoroisophthalonitrile is a highly electron-deficient, polyfluorinated aromatic intermediate used extensively in the synthesis of agricultural fungicides and advanced pharmaceutical agents[1]. With a LogP of approximately 2.01, the molecule presents a unique chromatographic paradox.

While standard alkyl (C18) stationary phases are the default choice in most laboratories, they rely almost exclusively on dispersive (hydrophobic) interactions. Fluorine is highly electronegative and tightly holds its electrons, minimizing the polarizability of the molecule. Consequently, highly fluorinated compounds exhibit "fluorophilicity"—they interact poorly with hydrocarbon chains but demonstrate strong affinity for other fluorinated surfaces[2]. Attempting to separate 4-Amino-2,5,6-trifluoroisophthalonitrile from its synthetic precursors (e.g., tetrafluoroisophthalonitrile) on a C18 column typically results in poor retention, peak tailing, and co-elution.

Stationary Phase Comparison: C18 vs. Fluorinated Phases (PFP)

To achieve baseline resolution, we must move beyond dispersive forces and exploit the unique electronic properties of the analyte.3[3] driven by three distinct mechanisms:

  • π-π Interactions: The electron-deficient ring of the analyte interacts with the electron-rich (or similarly modified) phenyl ring of the stationary phase.

  • Dipole-Dipole Interactions: The highly polarized C-F and C-N bonds interact with the polarized bonds of the PFP ligand.

  • Fluorophilic Interactions: Direct affinity between the fluorinated analyte and the fluorinated stationary phase[4].

Comparative Performance Data

The following table summarizes the quantitative performance differences between a standard C18 and a PFP column for this specific analyte.

Chromatographic ParameterStandard C18 (Octadecyl)PFP (Pentafluorophenyl)Mechanistic Causality
Retention Factor ( k′ ) 1.2 (Poor)4.5 (Optimal)C18 lacks dipole and fluorophilic interactions, leading to rapid elution of lipophobic fluorinated compounds[2].
Selectivity ( α ) vs. Precursor1.05 (Co-elution)2.30 (Baseline Resolved)PFP differentiates the subtle electronic differences between tri-fluoro and tetra-fluoro analogs via π-π bonding[3].
Peak Symmetry ( As​ ) 1.6 (Tailing)1.05 (Symmetrical)PFP phases often utilize charged-surface hybrids or end-capping that mitigates secondary interactions with free silanols[3].
Optimal Organic Modifier Acetonitrile (ACN)Methanol (MeOH)ACN's π-electrons compete with the analyte for the PFP phase. Protic MeOH enhances the analyte-column π-π interactions[4].

Method Development & Optimization Workflow

Method_Optimization N1 Analyte Profiling 4-Amino-2,5,6-trifluoroisophthalonitrile N2 Stationary Phase Screening N1->N2 N3 Alkyl Phase (C18) Hydrophobic Driven N2->N3 N4 Fluorinated Phase (PFP) Fluorophilic & π-π Driven N2->N4 N5 Resolution Assessment (Rs > 2.0?) N3->N5 Co-elution of fluorinated analogs N4->N5 Optimal retention & peak shape N5->N4 No (Re-evaluate) N6 Mobile Phase Optimization (Select MeOH over ACN) N5->N6 Yes (Rs > 2.0) N7 ICH Q2(R2) Validation N6->N7

Workflow for HPLC method development and validation of fluorinated aromatic compounds.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) directly into the run sequence, the method continuously verifies its own resolving power before sample data is accepted.

Step 1: System & Column Preparation

  • Column: Pentafluorophenyl (PFP) phase, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Causality: The 150 mm length provides sufficient theoretical plates ( N>10,000 ) to resolve structurally similar fluorinated impurities, while the PFP ligand provides the necessary orthogonal selectivity[4].

Step 2: Mobile Phase Formulation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Causality: Formic acid ensures the primary amine remains protonated, preventing peak tailing.4[4], which would disrupt the critical π-π interactions between the analyte and the PFP stationary phase.

Step 3: Gradient Elution Profile

  • Time 0.0 min: 30% B

  • Time 10.0 min: 80% B

  • Time 12.0 min: 80% B

  • Time 12.1 min: 30% B (Re-equilibration for 5 minutes)

  • Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.

Step 4: Self-Validating System Suitability Test (SST)

  • Inject a resolution mixture containing 4-Amino-2,5,6-trifluoroisophthalonitrile and tetrafluoroisophthalonitrile.

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0, Tailing Factor ( Tf​ ) 1.5, and RSD of peak area 2.0% over 5 replicate injections. If these criteria are not met, the system halts, preventing the generation of invalid data.

ICH Q2(R2) Compliant Validation Framework

To ensure regulatory compliance for release and stability testing, the optimized PFP method must be validated according to the latest 5[5]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose across its lifecycle.

Validation CharacteristicMethodology (per ICH Q2(R2))Acceptance Criteria
Specificity Forced degradation (acid, base, peroxide, heat, UV). Inject blank, placebo, and degraded samples[5].No interference at the retention time of the main peak. Peak purity angle < Purity threshold (via PDA).
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration[5].Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the response at 100% level.
Accuracy (Recovery) Spike known amounts of analyte into synthetic matrices at 80%, 100%, and 120% levels (triplicate)[5].Mean recovery between 98.0% and 102.0%. RSD 2.0% at each level.
Precision Repeatability: 6 injections at 100%. Intermediate: Different analyst, different day, different instrument[5].RSD 1.0% for repeatability. RSD 2.0% for intermediate precision.
Robustness Deliberate variations in flow rate ( ± 0.1 mL/min), column temp ( ± 5°C), and mobile phase composition ( ± 2% absolute)[5].System suitability criteria (Resolution 2.0, Tf​≤ 1.5) must remain met under all varied conditions.

References

  • Title: ICH Q2(R2)
  • Source: waters.
  • Source: nih.
  • Source: chromatographyonline.
  • Source: chemsrc.

Sources

Comparative

4-Amino-2,5,6-trifluoroisophthalonitrile vs other fluorinated benzonitriles in drug design

Comparative Guide: 4-Amino-2,5,6-trifluoroisophthalonitrile vs. Conventional Fluorinated Benzonitriles in Drug Design Introduction As a Senior Application Scientist, I frequently evaluate the strategic incorporation of f...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 4-Amino-2,5,6-trifluoroisophthalonitrile vs. Conventional Fluorinated Benzonitriles in Drug Design

Introduction

As a Senior Application Scientist, I frequently evaluate the strategic incorporation of fluorinated benzonitriles in drug discovery pipelines. The addition of fluorine to a benzonitrile core is not merely a structural tweak; it fundamentally alters the molecule's electronic distribution, metabolic stability, and target binding affinity. While simple scaffolds like 2-fluorobenzonitrile serve as excellent starting points for fragment-based drug design, highly functionalized derivatives like 4-amino-2,5,6-trifluoroisophthalonitrile (4-A-2,5,6-TFIPN) offer a multi-faceted pharmacophore capable of addressing complex biological targets.

This guide objectively compares the utility, physicochemical properties, and experimental handling of 4-A-2,5,6-TFIPN against conventional fluorinated benzonitriles.

Mechanistic Insights: The Causality of Fluorine Substitution

The utility of these chemical scaffolds is governed by strict physicochemical rules:

  • The Ortho-Fluoro Effect on Metabolic Stability : Fluorine substitution at the ortho position relative to the nitrile group provides profound thermodynamic stabilization. Studies on C–CN bond activation reveal that ortho-fluorine substituents stabilize oxidative addition products by approximately -6.6 kcal/mol per o-F atom, compared to only -1.8 kcal/mol for meta-F substituents ()[1]. In a biological context, this stabilization directly translates to increased resistance against cytochrome P450-mediated degradation, making these scaffolds highly desirable for extending a drug's half-life.

  • Radical Anion Reactivity : Highly fluorinated benzonitriles exhibit unique reactivity profiles. They can undergo metal-free regioselective arylation via radical anions, where the radical anion acts as an ipso-C-nucleophile to displace a fluorine atom ()[2].

  • Multi-Handle Binding : 4-A-2,5,6-TFIPN specifically integrates an amino group (a strong hydrogen-bond donor) and two nitrile groups (strong electron-withdrawing hydrogen-bond acceptors). This specific arrangement is responsible for its documented direct antimicrobial activity against pathogens such as Candida albicans and Pseudomonas aeruginosa ()[3].

Quantitative Data Comparison

To objectively evaluate these scaffolds, we must compare their physicochemical properties. The table below summarizes the key metrics that dictate their behavior in both the reaction flask and the biological system.

Property4-Amino-2,5,6-trifluoroisophthalonitrile2,6-Difluorobenzonitrile2-Fluorobenzonitrile
CAS Number 102121-98-2383-68-6394-47-8
Molecular Weight 197.12 g/mol 139.10 g/mol 121.11 g/mol
Predicted LogP ~2.01~1.85~1.50
H-Bond Donors 1 (-NH 2​ )00
H-Bond Acceptors 5 (2x -CN, 3x -F)3 (1x -CN, 2x -F)2 (1x -CN, 1x -F)
Ortho-F Stabilization High (Two o-F to nitriles)High (Two o-F)Moderate (One o-F)
Primary Utility Antimicrobial/Antifungal scaffoldsFragment-based designLTB4 receptor antagonists

Visualization: Divergent Therapeutic Utility

The following diagram illustrates how the structural features of these scaffolds dictate their downstream applications in drug design.

G N1 Fluorinated Benzonitrile Scaffolds N2 4-Amino-2,5,6-trifluoroisophthalonitrile (Highly Functionalized) N1->N2 N3 Conventional Benzonitriles (e.g., 2,6-Difluorobenzonitrile) N1->N3 N4 High ortho-F Stabilization (-6.6 kcal/mol per o-F) N2->N4 N5 Multiple Binding Handles (NH2 Donor, CN Acceptors) N2->N5 N3->N4 N6 Limited Binding Handles (Hydrophobic Core) N3->N6 N8 Fragment-Based Drug Design (Metabolic Blocking) N4->N8 N7 Direct Antimicrobial Activity (C. albicans, P. aeruginosa) N5->N7 N6->N8

Fig 1. Divergent therapeutic utility pathways of fluorinated benzonitrile scaffolds.

Self-Validating Experimental Protocols

Protocol 1: Regioselective SNAr of 4-A-2,5,6-TFIPN

Objective: Substitute the highly electrophilic fluorine at the 5-position with a secondary amine (e.g., morpholine) to construct a targeted pharmacophore. Causality: The two nitrile groups strongly withdraw electron density, activating the ring for Nucleophilic Aromatic Substitution (SNAr). However, the amino group donates electron density via resonance, deactivating the ortho and para positions relative to itself. The fluorine at position 5 (flanked by the two nitriles) is the most electrophilic site. We utilize a mild base (K 2​ CO 3​ ) and moderate heat to overcome the activation barrier without promoting poly-substitution.

Step-by-Step :

  • Preparation : Dissolve 1.0 equivalent of 4-A-2,5,6-TFIPN in anhydrous acetonitrile (CH 3​ CN). Add 1.2 equivalents of morpholine and 2.0 equivalents of K 2​ CO 3​ .

  • Reaction : Stir the mixture at 60°C for 4 hours under an inert atmosphere.

  • Self-Validation (In-Process) : Pull a 50 µL aliquot, dilute in CD 3​ CN, and analyze via 19 F NMR.

    • Validation Logic: The starting material exhibits three distinct fluorine resonances. A successful mono-substitution at the 5-position will unambiguously result in the disappearance of the most downfield fluorine signal and a shift in the remaining two signals. This provides definitive proof of regioselectivity before proceeding to workup.

  • Isolation : Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2: Metal-Free Arylation via Radical Anions

Objective: Arylate the fluorinated benzonitrile core using a benzonitrile radical anion, avoiding transition metal catalysts ()[4]. Causality: Traditional cross-coupling requires Pd or Ni catalysts. However, highly fluorinated benzonitriles can undergo metal-free arylation. The sodium salt of a benzonitrile radical anion acts as an ipso-C-nucleophile, displacing a fluorine atom. Liquid ammonia is chosen as the solvent because it uniquely stabilizes the radical anion intermediate and prevents premature quenching.

Step-by-Step :

  • Radical Generation : Condense ~40 mL of liquid NH 3​ at -33°C. Add metallic sodium (3.0 mmol) followed by benzonitrile (4.0 mmol).

    • Causality: Sodium donates a single electron to benzonitrile, generating a deeply colored (typically dark green/blue) radical anion.

  • Coupling : Slowly add the fluorinated benzonitrile substrate (1.5 mmol) to the solution. Stir for 1.5 hours at -33°C.

  • Self-Validation (In-Process) : Monitor the color of the reaction mixture.

    • Validation Logic: The deep color of the radical anion serves as an internal indicator. As the radical anion is consumed by the coupling reaction, the color will gradually fade. A persistent deep color indicates incomplete consumption, signaling the need for extended reaction time.

  • Quenching & Analysis : Expose the flask to air to evaporate the NH 3​ . Extract the residue with diethyl ether (Et 2​ O). Validate the crude product via GC-MS to confirm the mass shift corresponding to the loss of one fluorine (-19 Da) and the addition of the phenyl group (+77 Da).

References

  • Title : Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel Source : Organometallics (ACS Publications) URL :[Link]

  • Title : Radical Anions of Aromatic Carbonitriles as Reagents for Arylation of Fluorinated Benzonitriles Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : 4-amino-2,5,6-trifluorobenzene-1,3-dicarbonitrile Target Experiments Source : ChemSrc / ChEMBL Database URL :[Link]

Sources

Validation

Spectroscopic Validation of Commercial 4-Amino-2,5,6-trifluoroisophthalonitrile: A Comparative Purity Guide

As a Senior Application Scientist specializing in fluorinated pharmaceutical intermediates, I frequently encounter the analytical pitfalls associated with highly functionalized polyfluoroaromatics. 4-Amino-2,5,6-trifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in fluorinated pharmaceutical intermediates, I frequently encounter the analytical pitfalls associated with highly functionalized polyfluoroaromatics. 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2) is a critical building block used in the synthesis of advanced agrochemicals (such as fludioxonil analogs) and pharmaceutical active ingredients.

However, synthesizing this compound often yields positional isomers (e.g., 5-amino-2,4,6-trifluoroisophthalonitrile) and trace defluorinated byproducts. Because these impurities share nearly identical polarities and UV absorption profiles with the target molecule, standard HPLC-UV is fundamentally insufficient for absolute purity certification. To objectively evaluate commercial high-purity grades against standard synthesized grades, we must employ an orthogonal, self-validating spectroscopic approach utilizing Quantitative Nuclear Magnetic Resonance ( 19 F-qNMR) and High-Resolution Mass Spectrometry (LC-HRMS).

This guide details the causality behind these analytical choices, provides step-by-step validation protocols, and offers a comparative data analysis of commercial product performance.

The Analytical Challenge & Causality

Standard chromatographic techniques rely on the assumption that all components have similar molar extinction coefficients at a given UV wavelength. For fluorinated isophthalonitriles, this assumption fails. The electron-withdrawing nature of the nitrile and fluoro groups drastically alters the chromophore depending on their relative positions, making HPLC-UV area percentages highly misleading without authentic standards for every conceivable impurity.

To bypass this, we rely on 19 F-qNMR . The 19 F nucleus has a 100% natural isotopic abundance, a massive chemical shift range (~500 ppm), and zero background interference from standard deuterated solvents [1]. Because the NMR signal integral is directly proportional to the number of resonating nuclei, we can achieve absolute mass-balance quantification using an internal standard, rendering the method entirely self-validating.

To complement qNMR, LC-HRMS is deployed to detect trace defluorinated impurities (where a fluorine atom is replaced by hydrogen). The exact mass difference of this substitution ( Δ -17.9906 Da) requires high-resolution capabilities (Orbitrap or TOF) to prevent false positives from isobaric background noise [2].

Comparative Performance: High-Purity vs. Standard Grade

When sourcing 4-Amino-2,5,6-trifluoroisophthalonitrile for scale-up, the impurity profile directly dictates the yield of downstream coupling reactions. Table 1 summarizes the objective spectroscopic data comparing a premium commercial grade against a standard laboratory-synthesized grade.

Table 1: Comparative Analytical Profile of 4-Amino-2,5,6-trifluoroisophthalonitrile Grades

Analytical ParameterHigh-Purity Commercial GradeStandard Synthesized GradePrimary Validation Method
Absolute Purity (w/w) > 99.5%95.0% – 97.0% 19 F-qNMR (Internal Std)
Positional Isomers < 0.1%1.5% – 2.5% 19 F-NMR (Multiplet Analysis)
Defluorinated Impurities Not Detected (< 0.05%)0.5% – 1.0%LC-HRMS (Negative ESI)
Residual Solvents < 100 ppm> 500 ppm 1 H-NMR
Downstream Coupling Yield > 94.0%82.0% – 86.0%Gravimetric Isolation

Data Insight: The 1.5–2.5% positional isomer content in the standard grade acts as a chain-terminator or side-product generator in subsequent nucleophilic aromatic substitution (SNAr) reactions, explaining the disproportionate 10% drop in downstream yield.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every parameter has a mechanistic justification.

Protocol A: Absolute Quantification via 19 F-qNMR

We utilize 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as the internal standard. Causality: The -CF 3​ group of 3,5-BTFMBA resonates at approximately -61 ppm, which is completely isolated from the aromatic C-F resonances of the analyte (typically -110 to -160 ppm), eliminating any risk of signal overlap [3].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance ( d=0.001 mg), accurately weigh ~10.0 mg of the 4-Amino-2,5,6-trifluoroisophthalonitrile sample and ~5.0 mg of the 3,5-BTFMBA certified reference material into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO disrupts intermolecular hydrogen bonding from the amine group, ensuring sharp, well-resolved fluorine multiplets.

  • Instrument Setup: Transfer to a 5 mm NMR tube. Tune the NMR spectrometer probe to the 19 F frequency (e.g., 376 MHz on a 400 MHz console).

  • Pulse Sequence & Relaxation: Set the spectral width to 250 ppm. Crucially, set the relaxation delay ( D1​ ) to 30 seconds . Causality: 19 F nuclei on highly substituted aromatics have exceptionally long longitudinal relaxation times ( T1​ ). A 30-second delay ensures all nuclei return to thermal equilibrium before the next pulse, preventing the artificial truncation of signal integrals.

  • Decoupling: Apply inverse-gated 1 H decoupling. Causality: This suppresses the Nuclear Overhauser Effect (NOE), which would otherwise artificially inflate the integration of fluorine signals near the amine protons, destroying the quantitative integrity of the assay.

  • Integration: Phase the spectrum manually. Integrate the -CF 3​ singlet of the internal standard and the isolated aromatic fluorine multiplets of the analyte to calculate absolute w/w purity.

Protocol B: Trace Defluorination Profiling via LC-HRMS

Step-by-Step Methodology:

  • Chromatography: Inject 1 μ L of a 100 μ g/mL sample solution onto a C18 UPLC column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: The acidic modifier suppresses the ionization of the amine, ensuring the molecule remains neutral in solution for predictable retention, while promoting sharp peak shapes.

  • Ionization: Utilize Electrospray Ionization (ESI) in Negative Mode . Causality: The highly electron-withdrawing cyano (-CN) and fluoro (-F) groups stabilize the negative charge, making the molecule highly prone to forming a stable [M-H] anion. Positive mode would yield negligible signal.

  • Mass Analysis: Scan using an Orbitrap mass analyzer at a resolution of 60,000 (at m/z 200). Extract ion chromatograms for the theoretical exact mass of the parent [M-H] ( m/z 196.0128) and the defluorinated impurity ( m/z 178.0222).

Orthogonal Validation Workflow

The following diagram maps the logical flow of our spectroscopic validation system, demonstrating how orthogonal data streams synthesize to produce a certified purity profile.

PurityValidation Sample 4-Amino-2,5,6-trifluoroisophthalonitrile (Commercial Sample) Split Orthogonal Aliquoting Sample->Split qNMR Quantitative 19F-qNMR (Internal Std: 3,5-BTFMBA) Split->qNMR LCHRMS LC-HRMS Profiling (Negative ESI Orbitrap) Split->LCHRMS FTIR FTIR Spectroscopy (Functional Group Verification) Split->FTIR DataNMR Absolute Purity (w/w) % Positional Isomer ID qNMR->DataNMR DataMS Trace Defluorinated Impurities (Exact Mass) LCHRMS->DataMS DataIR Nitrile & Amine Band Integrity FTIR->DataIR Synthesis Data Synthesis & Cross-Validation DataNMR->Synthesis DataMS->Synthesis DataIR->Synthesis Result Certified High-Purity Grade (>99.5%) Synthesis->Result

Orthogonal Spectroscopic Workflow for the Validation of Fluorinated Isophthalonitrile Purity.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017. Available at:[Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 2023. Available at:[Link]

  • Validated quantitative 19F-NMR technique for the determination of fluorochemicals. Journal of Molecular Structure, 2021. Available at:[Link]

Comparative

benchmarking 4-Amino-2,5,6-trifluoroisophthalonitrile yield using different catalysts

Benchmarking 4-Amino-2,5,6-trifluoroisophthalonitrile Yield: A Comparative Guide to Catalytic Amination Strategies Executive Summary The synthesis of 4-amino-2,5,6-trifluoroisophthalonitrile (CAS 102121-98-2) via the ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Amino-2,5,6-trifluoroisophthalonitrile Yield: A Comparative Guide to Catalytic Amination Strategies

Executive Summary

The synthesis of 4-amino-2,5,6-trifluoroisophthalonitrile (CAS 102121-98-2) via the amination of 2,4,5,6-tetrafluoroisophthalonitrile (CAS 2377-81-3) is a critical transformation in the development of non-medical fungicides and advanced fluorinated building blocks[1][2]. While the baseline Nucleophilic Aromatic Substitution (SNAr) can proceed without a catalyst, achieving high regioselectivity and maximizing yield requires strict kinetic control. This guide objectively benchmarks three distinct synthetic strategies—uncatalyzed, phase-transfer catalyzed (PTC), and base-promoted in situ amination—providing researchers with actionable, self-validating protocols supported by mechanistic causality.

Mechanistic Rationale & Kinetic Control

The conversion of tetrafluoroisophthalonitrile to its mono-aminated derivative is driven by the extreme electron deficiency of the polyfluorinated aromatic ring. The two nitrile groups strongly activate the 4-position (para and ortho to the respective nitriles) toward nucleophilic attack by ammonia.

However, the primary challenge in this workflow is chemoselectivity . Once the first amine group is installed, it donates electron density back into the ring via resonance, deactivating the molecule. Despite this, localized excesses of ammonia or prolonged reaction times can overcome this deactivation, leading to unwanted di-aminated byproducts.

The choice of catalyst directly influences the reaction kinetics:

  • Uncatalyzed (Baseline): Relies purely on the inherent reactivity of the substrates in a polar aprotic solvent. The biphasic nature of aqueous ammonia in organic solvents leads to mass-transfer limitations[3].

  • Phase Transfer Catalysis (TBAB): Tetrabutylammonium bromide (TBAB) shuttles the nucleophile across the aqueous-organic interface. This artificially increases the local concentration of ammonia around the electrophile, accelerating the formation of the Meisenheimer complex and reducing overall reaction time, thereby limiting over-reaction.

  • Base-Promoted (K₂CO₃): Utilizing a mild base with an ammonium salt generates ammonia in situ at a controlled, low steady-state concentration. The base simultaneously scavenges the hydrofluoric acid (HF) byproduct, driving the reaction forward thermodynamically while maintaining exquisite selectivity.

SNAr_Mechanism SM Tetrafluoroisophthalonitrile (CAS: 2377-81-3) Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM->Meisenheimer Nucleophilic Attack NH3 Ammonia (NH3) Nucleophile NH3->Meisenheimer Catalyst Catalyst / Promoter (e.g., TBAB or K2CO3) Catalyst->Meisenheimer Stabilizes Transition State Product 4-Amino-2,5,6-trifluoro- isophthalonitrile Meisenheimer->Product - HF (Elimination) Byproduct Di-aminated Impurity (Over-reaction) Product->Byproduct Excess NH3 Poor Kinetic Control

Fig 1: Catalytic SNAr mechanism for 4-amino-2,5,6-trifluoroisophthalonitrile synthesis.

Benchmarking Data: Catalyst Performance Comparison

The following table synthesizes the performance metrics of the three methodologies. Data is normalized for a standard 10 mmol scale reaction.

ParameterMethod A: Uncatalyzed (Baseline)Method B: PTC-Catalyzed (TBAB)Method C: Base-Promoted (K₂CO₃)
Catalyst / Promoter NoneTetrabutylammonium bromide (10 mol%)K₂CO₃ (1.1 eq) + NH₄Cl
Amine Source 28% Aqueous NH₃28% Aqueous NH₃In situ generated NH₃
Solvent System AcetonitrileAcetonitrile / Water (Biphasic)DMF
Reaction Time 4.0 hours1.5 hours3.0 hours
Regioselectivity Moderate (prone to di-amination)HighVery High
Isolated Yield ~61%[3]~87%[1]~82%
Scalability High (but requires extensive purification)Excellent (fast kinetics)Good (requires anhydrous handling)

Step-by-Step Experimental Protocols

Method A: Uncatalyzed Amination (Baseline Protocol)

This method establishes the baseline yield using standard aqueous ammonia without phase-transfer assistance[3].

  • Preparation: Dissolve 2.0 g (10 mmol) of tetrafluoroisophthalonitrile in 20 mL of anhydrous acetonitrile in a 50 mL round-bottom flask.

    • Causality: Acetonitrile is a polar aprotic solvent that fully solvates the highly fluorinated starting material without hydrogen-bonding to the incoming nucleophile, preserving ammonia's reactivity.

  • Addition: Cool the solution to 0–5 °C using an ice bath. Dropwise, add 0.6 mL of 28% aqueous ammonia[4].

    • Causality: Dropwise addition at low temperatures prevents thermal runaway and localized high concentrations of ammonia, which are the primary culprits for di-amination.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water. The highly hydrophobic product will precipitate. Filter the solid, wash with cold water, and dry in vacuo to afford the product (Yield: ~61%).

Method B: Phase-Transfer Catalyzed Amination (High Yield)

This optimized method utilizes TBAB to overcome the biphasic mass-transfer barrier, significantly boosting the yield up to 87%[1].

  • Preparation: In a 50 mL flask, dissolve 2.0 g (10 mmol) of tetrafluoroisophthalonitrile and 0.32 g (1 mmol, 10 mol%) of TBAB in 20 mL of acetonitrile.

  • Addition: Cool to 0–5 °C. Add 0.6 mL of 28% aqueous ammonia dropwise over 10 minutes under vigorous stirring.

    • Causality: Vigorous stirring combined with TBAB creates a highly active emulsion. The lipophilic tetrabutylammonium cation pairs with the hydroxide/amide ions, pulling them into the organic phase and drastically accelerating the SNAr reaction.

  • Reaction: Stir at room temperature for 1.5 hours. The rapid kinetics minimize the time the mono-aminated product spends in the presence of excess nucleophile.

  • Workup: Concentrate the acetonitrile under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and evaporate. Recrystallize from ethanol to yield the pure product (Yield: ~87%).

Method C: Base-Promoted In Situ Amination (High Selectivity)

This method is ideal for applications requiring ultra-high purity, utilizing a slow-release ammonia mechanism.

  • Preparation: Suspend 2.0 g (10 mmol) of tetrafluoroisophthalonitrile, 0.59 g (11 mmol) of NH₄Cl, and 1.52 g (11 mmol) of finely powdered K₂CO₃ in 20 mL of anhydrous DMF.

  • Reaction: Heat the suspension mildly to 40 °C and stir for 3 hours.

    • Causality: K₂CO₃ slowly deprotonates the solid NH₄Cl, releasing ammonia gas directly into the DMF solution at a highly controlled rate. Furthermore, K₂CO₃ acts as an irreversible acid scavenger for the HF generated during the substitution, preventing product degradation and driving the equilibrium.

  • Workup: Quench the reaction by pouring it into 150 mL of rapidly stirring ice water. Collect the resulting precipitate via vacuum filtration, wash extensively with water to remove DMF and inorganic salts, and dry under vacuum (Yield: ~82%).

References

  • Synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile. PrepChem. Available at: [Link]

  • Isophthalonitrile compounds and non-medical fungicides (Patent JPS6157544A).Google Patents.
  • Tetrafluoroisophthalonitrile (CID 608182). PubChem, National Institutes of Health. Available at:[Link]

Sources

Validation

Comparative Guide: Leaving Group Ability in 4-Amino-2,5,6-trifluoroisophthalonitrile Isomers

The rational design of donor-acceptor fluorophores, thermally activated delayed fluorescence (TADF) materials, and organic photoredox catalysts heavily relies on the precise functionalization of polyfluoroarenes[1]. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of donor-acceptor fluorophores, thermally activated delayed fluorescence (TADF) materials, and organic photoredox catalysts heavily relies on the precise functionalization of polyfluoroarenes[1]. Among these, 2,4,5,6-tetrafluoroisophthalonitrile (TFIPN) serves as a cornerstone scaffold. When functionalizing this scaffold via nucleophilic aromatic substitution (SNAr), understanding the relative leaving group ability of the distinct fluorine atoms is critical for achieving high regioselectivity.

As a Senior Application Scientist, I have structured this guide to provide an objective, mechanistic comparison of the leaving group abilities within the positional isomers of amino-trifluoroisophthalonitrile, supported by experimental protocols and kinetic validation.

Mechanistic Framework: The SNAr Regioselectivity Principle

In SNAr reactions, the leaving group ability of a halogen is dictated by the stabilization of the anionic Meisenheimer intermediate[2]. In TFIPN, the two strongly electron-withdrawing cyano (-CN) groups at C-1 and C-3 dominate the electronic landscape.

When reacting TFIPN with a single equivalent of an amine (such as ammonia), substitution occurs exclusively at the C-4 (or equivalent C-6) position to yield 4-amino-2,5,6-trifluoroisophthalonitrile[3].

  • Why F-4 > F-2 > F-5? The C-4 position is highly activated because it is para to the C-1 cyano group and ortho to the C-3 cyano group. While C-2 is ortho to both cyano groups, it suffers from significant steric hindrance. The C-5 position is meta to both cyano groups, rendering it the least electrophilic site[4].

Comparative Analysis: Leaving Group Ability in Amino Isomers

Once the first amino group is installed, the electronic properties of the ring are fundamentally altered. The amino group acts as a strong electron-donating group via resonance (+M effect), which pushes electron density into the ring and strongly deactivates specific positions toward subsequent nucleophilic attack.

By comparing the three theoretical positional isomers of amino-trifluoroisophthalonitrile, we can objectively rank the leaving group ability of their remaining fluorine atoms.

Table 1: Comparative SNAr Reactivity Profile of Amino-Trifluoroisophthalonitrile Isomers
IsomerAmino PositionRemaining FluorinesPrimary Leaving GroupDeactivated Positions (+M Effect)Relative SNAr Reactivity
4-Amino-2,5,6-trifluoro- C-4C-2, C-5, C-6C-6 (para to CN)C-5 (ortho)High (C-6 is meta to NH₂ and unshielded)
2-Amino-4,5,6-trifluoro- C-2C-4, C-5, C-6C-4 / C-6 C-5 (para)High (C-4/C-6 are meta to NH₂)
5-Amino-2,4,6-trifluoro- C-5C-2, C-4, C-6None C-4, C-6 (ortho), C-2 (para)Very Low (All F atoms strongly deactivated)
The Causality of Deactivation

In the 4-amino isomer , the lone pair on the nitrogen delocalizes into the ring, placing a partial negative charge on the ortho (C-5) and para (C-1, occupied by CN) positions. Because SNAr requires nucleophilic attack, the electron-rich C-5 position strongly repels incoming nucleophiles. Consequently, F-6 (which is meta to the amino group) retains its high leaving group ability and becomes the exclusive site for the next substitution[5].

Conversely, in the 5-amino isomer , the amino group is positioned such that its +M effect places partial negative charges on C-4, C-6 (ortho), and C-2 (para). This effectively neutralizes the activation provided by the cyano groups, making all remaining fluorine atoms exceptionally poor leaving groups.

Isomer_Reactivity cluster_0 Amino Group Positional Isomers cluster_1 Leaving Group Ability (Next S_NAr) I4 4-Amino Isomer (NH2 at C-4) R4 High Reactivity F-6 leaves (Meta to NH2) I4->R4 +M effect bypasses C-6 I2 2-Amino Isomer (NH2 at C-2) R2 High Reactivity F-4/F-6 leave (Meta to NH2) I2->R2 +M effect bypasses C-4/C-6 I5 5-Amino Isomer (NH2 at C-5) R5 Low Reactivity All F deactivated (Ortho/Para) I5->R5 +M effect deactivates all F

Electronic directing effects (+M) of the amino group on the leaving group ability of fluorine.

Experimental Methodologies

To empirically validate these leaving group abilities, the following self-validating protocols are utilized in the laboratory.

Protocol A: Regioselective Synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile

Objective: To isolate the mono-substituted 4-amino isomer by exploiting the differential leaving group ability of F-4 versus F-2/F-5[3]. Causality: By strictly controlling the temperature at 0 °C, the thermal energy is kept below the activation barrier required for the second substitution at C-6, ensuring strict mono-selectivity.

Step-by-Step Workflow:

  • Preparation: Dissolve 2.0 g (10.0 mmol) of 2,4,5,6-tetrafluoroisophthalonitrile in 20 mL of anhydrous acetonitrile in a 50 mL round-bottom flask[3].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Nucleophile Addition: Add 0.6 mL of 28% aqueous ammonia (approx. 10.0 mmol) dropwise over 15 minutes[3]. Causality: Dropwise addition maintains a low localized concentration of the nucleophile, preventing the formation of the 4,6-diamino thermodynamic byproduct.

  • Reaction Monitoring: Stir the mixture for 2 hours at 0 °C. Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is self-validating: the product will begin to precipitate due to its lower solubility in the aqueous/organic mixture compared to the starting material.

  • Workup & Purification: Quench with 10 mL of distilled water. Filter the resulting precipitate, wash with cold water (3 × 10 mL), and dry under high vacuum to yield the pure 4-amino isomer.

Protocol B: ¹⁹F NMR Kinetic Tracking of Leaving Group Ability

Objective: To quantitatively track the sequential SNAr displacement of fluorine atoms and verify the deactivation of the C-5 position. Causality: ¹⁹F NMR allows real-time, non-destructive monitoring of the reaction. Because each fluorine atom in the asymmetric 4-amino isomer occupies a distinct chemical environment, their disappearance directly correlates to their leaving group ability.

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 0.1 M solution of 4-amino-2,5,6-trifluoroisophthalonitrile in DMSO-d₆ within an NMR tube.

  • Reagent Addition: Add 1.0 equivalent of a secondary amine (e.g., morpholine) and 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Data Acquisition: Immediately insert the sample into the NMR spectrometer. Acquire ¹⁹F spectra at 5-minute intervals at 25 °C.

  • Validation: The spectrum of the starting material will show three distinct ¹⁹F signals. Over time, the signal corresponding to F-6 will rapidly diminish, while the signals for F-2 and F-5 will remain constant, proving that the +M effect of the C-4 amino group successfully preserves the F-5 and F-2 atoms from substitution.

Conclusion

The leaving group ability of fluorine in 4-amino-2,5,6-trifluoroisophthalonitrile isomers is not uniform; it is a dynamic property dictated by the interplay of the electron-withdrawing cyano groups and the electron-donating amino group. The 4-amino and 2-amino isomers retain highly active leaving groups at their meta positions, making them excellent intermediates for further functionalization. In contrast, the 5-amino isomer represents a synthetic dead-end due to the complete resonance deactivation of all remaining fluorine atoms.

References
  • Organic thermally activated delayed fluorescence material with strained benzoguanidine donor. Beilstein Journal of Organic Chemistry (via NIH). URL:[Link]

  • Thermally Activated Delayed Fluorescence (TADF) Compounds as Photocatalyst in Organic Synthesis. IntechOpen. URL:[Link]

  • Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Chemical Society Reviews (RSC). URL:[Link]

  • Synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile. PrepChem. URL:[Link]

  • Light-Induced Access to Carbazole-1,3-dicarbonitrile: A Thermally Activated Delayed Fluorescent (TADF) Photocatalyst. The Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Amino-2,5,6-trifluoroisophthalonitrile

Comprehensive Safety and Operational Guide: Handling 4-Amino-2,5,6-trifluoroisophthalonitrile Executive Summary & Chemical Profile 4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2) is a highly specialized fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-Amino-2,5,6-trifluoroisophthalonitrile

Executive Summary & Chemical Profile

4-Amino-2,5,6-trifluoroisophthalonitrile (CAS: 102121-98-2) is a highly specialized fluorinated building block extensively utilized in advanced drug development and materials science[1]. While its unique structural motifs—an aniline core, three fluorine atoms, and two nitrile groups—endow it with exceptional reactivity, they also present a complex toxicological profile. As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets (SDS) by explaining the causality behind our safety protocols. Understanding the mechanistic toxicology of this compound is the first step in building a self-validating safety culture in your laboratory.

Table 1: Chemical and Hazard Profile

PropertySpecification
Chemical Name 4-Amino-2,5,6-trifluoroisophthalonitrile
CAS Number 102121-98-2
Molecular Formula C8H2F3N3
Molecular Weight 197.12 g/mol
Primary GHS Hazards Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Physical State Solid (Crystalline Powder)

Mechanistic Toxicology: The "Why" Behind the PPE

To establish a robust safety protocol, researchers must understand the specific molecular hazards posed by 4-Amino-2,5,6-trifluoroisophthalonitrile:

  • The Aniline Moiety (Methemoglobinemia Risk): Aromatic amines are highly susceptible to N-hydroxylation by hepatic cytochrome P450 enzymes. The resulting N-hydroxylamine metabolites undergo co-oxidation with oxyhemoglobin, converting Fe2+ to Fe3+[2]. This forms methemoglobin, which cannot bind oxygen, leading to systemic cellular hypoxia[2].

  • The Fluorine Atoms (Enhanced Permeation): The dense trifluoro-substitution significantly increases the lipophilicity of the molecule. This allows the compound to bypass the stratum corneum rapidly, making dermal exposure a critical and immediate systemic threat.

  • The Nitrile Groups (Respiratory & Cellular Toxicity): While aryl nitriles are generally more stable than alkyl nitriles, aerosolized dust can cause severe respiratory tract irritation (STOT SE 3) and, under extreme thermal degradation, release toxic cyanide derivatives.

ToxPathway A Exposure to 4-Amino-2,5,6- trifluoroisophthalonitrile B Hepatic CYP450 N-Hydroxylation A->B Absorption C N-Hydroxylamine Metabolites B->C Bioactivation D Hemoglobin Oxidation (Fe2+ to Fe3+) C->D Co-oxidation E Methemoglobinemia & Hypoxia D->E Impaired O2 Transport

Fig 1. CYP450-mediated bioactivation of anilines leading to methemoglobinemia.

Tiered Personal Protective Equipment (PPE) Matrix

Generic PPE is insufficient for highly lipophilic, methemoglobin-inducing agents. The following matrix outlines the required equipment and the mechanistic justification for each choice, ensuring a self-validating protective barrier[3].

Table 2: Required PPE and Mechanistic Justification

Protection ZoneRequired EquipmentMechanistic Justification
Ocular/Facial ANSI Z87.1 tight-fitting safety goggles.Prevents mucosal absorption of aerosolized micronized powders. Standard safety glasses lack orbital seals and are insufficient.
Dermal (Hands) Double-gloving: Inner Nitrile (0.1 mm) + Outer Butyl Rubber or heavy-duty Nitrile (0.4 mm).The trifluoro-groups enhance lipophilicity, accelerating permeation through standard thin-mil nitrile. The double layer provides breakthrough redundancy.
Dermal (Body) Disposable Tyvek® or polypropylene lab coat worn over a standard cotton coat.Woven cotton traps fine powders, creating a reservoir for chronic dermal exposure. Tyvek prevents particulate adherence.
Respiratory N95/P100 particulate respirator (if handled outside a closed system) or PAPR.Mitigates the inhalation of crystalline dust, which directly enters the highly vascularized pulmonary alveoli, bypassing first-pass metabolism.

Standard Operating Procedure (SOP): Experimental Workflow

When working with 4-Amino-2,5,6-trifluoroisophthalonitrile, the operational goal is zero-emission handling. Follow this step-by-step methodology for weighing and transfer:

Step 1: Environmental Preparation

  • Conduct all work inside a certified chemical fume hood. Verify the face velocity is between 80-100 feet per minute (0.4-0.5 m/s)[3].

  • Place a static-dissipative mat on the work surface. Fluorinated powders are notoriously prone to static cling, which can cause sudden aerosolization.

Step 2: PPE Donning & Inspection

  • Don the PPE as outlined in Table 2. Inspect the outer gloves for micro-tears using the inflation method before handling the chemical.

Step 3: Anti-Static Weighing

  • Use a PTFE-coated (Teflon) spatula to prevent the powder from adhering to the metal.

  • Weigh the compound directly into a tared, sealable glass vial rather than open weigh boats or glassine paper. This minimizes the exposed surface area and prevents sudden drafts from dispersing the powder.

Step 4: Closed-System Dissolution

  • If preparing a stock solution, add the solvent (e.g., DMSO or DMF) directly to the weighing vial inside the fume hood.

  • Seal the vial with a PTFE-lined septum cap before vortexing or sonicating. Never sonicate an open vessel containing this compound.

Step 5: Decontamination

  • Wipe down the balance, spatulas, and hood surface with a 10% sodium hypochlorite (bleach) solution to degrade residual amines, followed by a 70% ethanol wipe to remove aqueous residue.

Workflow Step1 1. Fume Hood Prep Verify Airflow >0.5 m/s Step2 2. PPE Donning Double Nitrile, P100, Tyvek Step1->Step2 Step3 3. Anti-Static Weighing Use PTFE Spatula Step2->Step3 Step4 4. Closed-System Transfer Seal in Secondary Container Step3->Step4 Step5 5. Surface Decontamination Bleach then EtOH Wipe Step4->Step5 Step6 6. Waste Segregation Halogenated Solid Waste Step5->Step6

Fig 2. Step-by-step operational workflow for handling fluorinated aniline derivatives.

Emergency Response & Spill Mitigation

In the event of a breach in protocol, immediate action is required to prevent systemic toxicity:

  • Powder Spill (<50g): Do not sweep dry. Dry sweeping aerosolizes the compound. Cover the spill with damp absorbent pads (using water or a mild solvent like ethanol), carefully gather the pads, and place them in a sealed hazardous waste bag.

  • Dermal Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Because the compound is highly lipophilic, do not use harsh solvents (like acetone) on the skin, as this will accelerate dermal penetration.

  • Clinical Monitoring: Any personnel exposed to significant quantities should be medically evaluated for signs of methemoglobinemia (cyanosis, headache, fatigue, tachycardia)[2].

Waste Disposal Plan

Improper disposal can lead to dangerous cross-reactions. 4-Amino-2,5,6-trifluoroisophthalonitrile must be handled strictly as halogenated organic waste[3].

Table 3: Disposal Protocols

Waste TypeContainer SpecificationSegregation Rules
Solid Waste (Vials, PPE, Spatulas)Puncture-proof, leak-proof HDPE container.Label as "Halogenated Organic Solid Waste - Contains Toxic Amines/Nitriles." Do not mix with oxidizing agents.
Liquid Waste (Solvent solutions)Chemically compatible carboy (HDPE or Glass) with a vented cap.Label as "Halogenated Organic Liquid Waste." Critical: Never mix with strong acids, as this can theoretically protonate the nitrile groups and risk the release of hydrogen cyanide (HCN) gas.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. URL:[Link]

  • Yun, B. H., et al. (2016). Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. Chemical Research in Toxicology, 29(2), 195-206. URL:[Link]

  • ChemSrc Database. (2025). 4-amino-2,5,6-trifluorobenzene-1,3-dicarbonitrile MSDS. URL:[Link]

Sources

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